molecular formula C4H5N3O2 B13840571 2-Amino-4,6-dihydroxypyrimidine-13C2

2-Amino-4,6-dihydroxypyrimidine-13C2

Cat. No.: B13840571
M. Wt: 129.09 g/mol
InChI Key: AUFJTVGCSJNQIF-SUEIGJEOSA-N
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Description

2-Amino-4,6-dihydroxypyrimidine-13C2 is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 129.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4,6-dihydroxypyrimidine-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-dihydroxypyrimidine-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O2

Molecular Weight

129.09 g/mol

IUPAC Name

2-amino-4-hydroxy-(4,6-13C2)1H-pyrimidin-6-one

InChI

InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)/i2+1,3+1

InChI Key

AUFJTVGCSJNQIF-SUEIGJEOSA-N

Isomeric SMILES

C1=[13C](N=C(N[13C]1=O)N)O

Canonical SMILES

C1=C(N=C(NC1=O)N)O

Origin of Product

United States

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-and-Purification-of-2-Amino-4,6-dihydroxypyrimidine-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂. This isotopically labeled compound is a crucial tool in various research and development applications, particularly in metabolic studies and as an internal standard for mass spectrometry.[1][2][3][4] This document details a robust synthetic route, outlines a rigorous purification protocol, and discusses the analytical methods for characterization. The methodologies presented are designed to be reproducible and scalable, catering to the needs of researchers, scientists, and drug development professionals.

Introduction: The Significance of ¹³C-Labeled Pyrimidines

Stable isotope labeling is a powerful technique in the pharmaceutical and life sciences.[1][2][5] The incorporation of stable isotopes, such as carbon-13 (¹³C), into bioactive molecules is particularly vital for metabolic studies, enabling the tracing of metabolic pathways and the identification of metabolites.[1][2][4][5] 2-Amino-4,6-dihydroxypyrimidine serves as a foundational scaffold in numerous biologically active compounds. Its ¹³C₂-labeled analogue provides a distinct mass shift, facilitating its unambiguous detection and quantification by mass spectrometry and NMR spectroscopy.[4]

The primary application of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is as an internal standard for the precise quantification of its unlabeled counterpart and its derivatives.[4] Furthermore, it serves as a tracer to elucidate the metabolic fate of molecules synthesized from this pyrimidine core.[4]

Strategic Approach to Synthesis: The Retrosynthetic Analysis

The synthesis of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is most efficiently achieved through a convergent synthesis strategy. The core pyrimidine ring is constructed via a condensation reaction between a ¹³C-labeled dicarbonyl compound and guanidine.

Our retrosynthetic approach identifies diethyl malonate-¹³C₂ and guanidine hydrochloride as the key starting materials. Diethyl malonate-¹³C₂ can be prepared from malonic acid-¹³C₃, a commercially available isotopically labeled precursor.

Retrosynthesis Target 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ Intermediate1 Diethyl malonate-¹³C₂ + Guanidine HCl Target->Intermediate1 Condensation StartingMaterial1 Malonic acid-¹³C₃ Intermediate1->StartingMaterial1 Esterification

Caption: Retrosynthetic analysis of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.

Detailed Synthetic Protocol

The synthesis is a two-step process: the preparation of diethyl malonate-¹³C₂ and the subsequent cyclocondensation with guanidine hydrochloride.

Step 1: Synthesis of Diethyl malonate-¹³C₂

This esterification is a standard procedure, but care must be taken to maximize the yield and prevent hydrolysis of the valuable ¹³C-labeled starting material.

Reaction: Malonic acid-¹³C₃ + 2 Ethanol --(H₂SO₄)--> Diethyl malonate-¹³C₂ + 2 H₂O

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Malonic acid-¹³C₃107.0410.0 g0.0934
Absolute Ethanol46.0750 mL0.855
Concentrated H₂SO₄98.081 mL-
Anhydrous Na₂SO₄142.045 g-

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid-¹³C₃ (10.0 g, 0.0934 mol).

  • Add absolute ethanol (50 mL) and swirl to dissolve the malonic acid.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain diethyl malonate-¹³C₂ as a colorless oil.

Expected Yield: ~85-90%

Step 2: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂

This is a classic pyrimidine synthesis via the condensation of a β-dicarbonyl compound with guanidine.[6] The use of a strong base like sodium methoxide is crucial for the deprotonation of guanidine.

Reaction: Diethyl malonate-¹³C₂ + Guanidine HCl --(NaOCH₃, CH₃OH)--> 2-Amino-4,6-dihydroxypyrimidine-¹³C₂

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl malonate-¹³C₂163.1312.8 g (assuming 85% yield from Step 1)0.0785
Guanidine hydrochloride95.537.5 g0.0785
Sodium metal22.991.8 g0.0783
Anhydrous Methanol32.04100 mL-
10% HCl-As needed-

Procedure:

  • Prepare a fresh solution of sodium methoxide by carefully adding small pieces of sodium metal (1.8 g, 0.0783 mol) to anhydrous methanol (100 mL) in a 250 mL three-necked flask under an inert atmosphere (N₂ or Ar). The flask should be cooled in an ice bath during the addition.

  • Once all the sodium has reacted, add guanidine hydrochloride (7.5 g, 0.0785 mol) to the sodium methoxide solution and stir for 15 minutes.

  • Slowly add diethyl malonate-¹³C₂ (12.8 g, 0.0785 mol) to the reaction mixture.

  • Heat the mixture under reflux for 3 hours.[6]

  • After reflux, evaporate the solvent under reduced pressure.[6]

  • Dissolve the resulting white solid in a minimum amount of water.[6]

  • Adjust the pH of the solution to 6 with 10% HCl. A white precipitate will form.[6]

  • Filter the precipitate and wash it with distilled water and then with ethanol.[6]

  • Dry the solid in a vacuum oven at 60 °C to a constant weight to obtain 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.

Expected Yield: ~90-95%[6]

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclocondensation a Malonic acid-¹³C₃ + Ethanol b Reflux with H₂SO₄ a->b c Workup & Purification b->c d Diethyl malonate-¹³C₂ c->d e Diethyl malonate-¹³C₂ + Guanidine HCl d->e Use in next step f React with NaOCH₃ in Methanol (Reflux) e->f g Acidification & Precipitation f->g h 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ g->h

Caption: Overall synthetic workflow for 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.

Purification and Characterization

The purity of the final compound is paramount for its intended applications. The crude product obtained from the synthesis is typically of high purity, but further purification may be necessary.

Purification

Recrystallization is the preferred method for purifying 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.

Protocol: Recrystallization

  • Dissolve the crude product in a minimum amount of hot water.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water, followed by cold ethanol.

  • Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ should be confirmed by a suite of analytical techniques.

Analytical Methods:

TechniqueExpected Results
¹H NMR The spectrum will be similar to the unlabeled standard, but coupling patterns with the adjacent ¹³C atoms may be observable. The chemical shifts for the NH₂ and OH protons will be present.
¹³C NMR Two distinct signals for the ¹³C-labeled carbons will be observed in the aromatic region, confirming the incorporation of the isotopes.[7]
Mass Spectrometry (MS) The molecular ion peak will show an m/z value of 129.09, corresponding to the molecular weight of the ¹³C₂-labeled compound.[8]
High-Performance Liquid Chromatography (HPLC) A single sharp peak should be observed, indicating high purity. A reverse-phase method with a C18 column is suitable.[9]
Melting Point The melting point should be sharp and consistent with reported values for the unlabeled compound (typically >250 °C).[10]

Safety and Handling

  • Guanidine hydrochloride: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Sodium metal: Highly reactive and flammable. Reacts violently with water.

  • Diethyl malonate: May cause eye, skin, and respiratory tract irritation.

  • Concentrated Sulfuric Acid: Corrosive and causes severe burns.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

The synthesis and purification of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is a well-established and reproducible process. By following the detailed protocols outlined in this guide, researchers can confidently produce this valuable isotopically labeled compound for their studies. The key to success lies in the careful handling of the isotopically labeled starting materials to maximize yield and the rigorous purification of the final product to ensure high purity.

References

  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. [Link]

  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society. [Link]

  • Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. Journal of the American Chemical Society. [Link]

  • Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics. PubMed. [Link]

  • Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. [Link]

  • A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines a. Canadian Journal of Chemistry. [Link]

  • Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Nucleic Acids Research. [Link]

  • Origin of C atoms in purine and pyrimidine de novo synthesis and 13 C... ResearchGate. [Link]

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quickcompany. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. [Link]

  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. PMC. [Link]

  • WO/2005/068438 METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. WIPO Patentscope. [Link]

  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. ACS Publications. [Link]

  • 2-Amino-4,6-dihydroxypyrimidine. SIELC Technologies. [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or... ResearchGate. [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. [Link]

  • US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
  • Malonic acid. Wikipedia. [Link]

  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. [Link]

  • Synthesis of Stable Isotope Labeled 13 C 4 -1,4-Dihydropyridines on 5,6-Position and Its Substituent Carbon. SIOC Journals. [Link]

Sources

2-Amino-4,6-dihydroxypyrimidine-13C2 structural elucidation using NMR and MS.

Structural Elucidation of 2-Amino-4,6-dihydroxypyrimidine- : A Multi-Modal Approach

Executive Summary

The structural validation of stable isotope-labeled precursors is a critical control point in metabolic tracing and pharmacokinetic studies. This guide details the structural elucidation of 2-amino-4,6-dihydroxypyrimidine-



The challenge in characterizing this molecule lies not only in verifying the isotopic enrichment (


tautomeric equilibrium


Chemical Context & Tautomeric Equilibrium

Before analytical acquisition, one must understand the dynamic nature of the analyte. While often chemically named as a "dihydroxypyrimidine" (enol form), the molecule exists predominantly as 2-amino-1H-pyrimidine-4,6-dione (keto form) in polar aprotic solvents.

The



C4, C6-labeled isotopologue
Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the numbering scheme used throughout this guide.

Tautomerismcluster_0Tautomeric FormsDiolDi-ol Form(Aromatic)2-amino-4,6-dihydroxypyrimidineMonoMono-keto Form(Transient)Diol->MonoFast ExchangeDioneDi-keto Form(Predominant in DMSO)2-amino-1H-pyrimidine-4,6-dioneMono->DioneMajor Equilibrium

Caption: Tautomeric shift from the aromatic di-ol species to the thermodynamically stable di-keto species in polar solvent.

Phase I: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and isotopic incorporation percentage.

Theoretical Mass Calculation
  • Unlabeled Formula:

    
     (Exact Mass: 127.0382 Da)
    
  • 
     Labeled Formula: 
    
    
  • Mass Shift:

    
     Da (due to two 
    
    
    atoms).
  • Target m/z (

    
    ):  130.0526
    
Fragmentation Logic (MS/MS)

Fragmentation is essential to localize the label. In pyrimidines, the Retro-Diels-Alder (RDA) reaction is the primary fragmentation pathway.

  • Pathway A (Loss of HCNO): If the label is at C4/C6, the loss of HCNO (from N3-C4) will carry one

    
     label, resulting in a fragment that retains one label.
    
  • Pathway B (Loss of

    
    ):  Common in amino-pyrimidines, resulting in 
    
    
    .
Experimental Protocol: HRMS
  • Preparation: Dissolve 0.1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Injection: Direct infusion (ESI+) at 5 µL/min.

  • Settings: Capillary voltage 3.5 kV; Source Temp 300°C.

  • Criteria: Mass error < 5 ppm. Isotopic enrichment calculated via peak intensity ratio of

    
     (unlabeled) vs 
    
    
    (labeled).

Phase II: NMR Spectroscopy Strategy

Objective: Confirm the position of the labels via scalar coupling (

Solvent Selection

DMSO-


  • Why? It stabilizes the di-keto tautomer and slows proton exchange, allowing observation of the

    
     and amide 
    
    
    protons which are invisible in
    
    
    .
The Fingerprint (The Critical Step)

In a C4,C6-

  • Symmetry: If the molecule is symmetric (di-keto), C4 and C6 are chemically equivalent. You will see one massive signal in the carbonyl region.

  • Coupling (

    
    ): 
    
    • Direct Coupling (

      
      ):  Not observed (C4 and C6 are not adjacent).
      
    • Geminal Coupling (

      
      ):  Possible through C5, typically small (< 5 Hz) or unresolved due to line broadening.
      
    • Satellite Signals: In the

      
       spectrum, the H5 proton will show large 
      
      
      satellites
      (~170 Hz) if attached to a labeled carbon (not the case here) or
      
      
      satellites
      (long range) if C4/C6 are labeled.
Data Synthesis: Predicted Shifts

The following table summarizes the expected shifts for the Di-keto tautomer in DMSO-

PositionAtom Type

ppm (

)

ppm (

)
Multiplicity (

labeled)
C2 Guanidine-like-152.5Singlet (s)
C4/C6 Carbonyl (

)
-163.0 - 165.0 Enhanced Singlet (or doublet if

)
C5 Methine (sp2)-84.0 - 85.0Triplet (due to coupling to C4 & C6)
H5 Methine Proton4.65 (s)-Doublet of Doublets (coupling to

and

)
NH2 Exocyclic Amine6.80 (br s)--
NH Ring Amine10.50 (br s)--

Note: The C5 signal at ~84 ppm is diagnostic of the keto-form. The aromatic di-ol form would show C5 > 95 ppm.

Experimental Protocol: NMR Acquisition

Step 1: Sample Preparation
  • Weigh 5.0 - 8.0 mg of the

    
     analyte.
    
  • Add 600 µL of DMSO-

    
      (99.9% D) into a clean vial.
    
  • Vortex until fully dissolved (sonicate if necessary, but avoid heat > 40°C to prevent degradation).

  • Transfer to a 5mm NMR tube.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 
     NMR:  16 scans, 2s relaxation delay (
    
    
    ).
    • Focus: Check H5 splitting.[1] In a C4/C6 labeled sample, H5 should appear as a triplet or doublet of doublets due to

      
       coupling (~6-8 Hz).
      
  • 
     NMR:  256 scans, 3s relaxation delay.
    
    • Focus: Look for the intensity of the carbonyl peak (164 ppm). It should be 50-100x the intensity of the solvent peaks.

  • HSQC (Multiplicity-Edited):

    • Focus: Confirm H5 is attached to C5 (84 ppm). This confirms the carbon backbone integrity.

Step 3: Workflow Diagram

Workflowcluster_MSPhase I: Mass Spectrometrycluster_NMRPhase II: NMR SpectroscopySampleSolid Sample2-Amino-4,6-dihydroxypyrimidine-13C2MS_PrepDilute in MeOH/H2OSample->MS_PrepNMR_PrepDissolve in DMSO-d6Sample->NMR_PrepHRMSESI-HRMS (+)MS_Prep->HRMSData_MSConfirm [M+H]+ = 130.05Confirm +2 Da ShiftHRMS->Data_MSValidationFinal Structural AssignmentData_MS->ValidationH_NMR1H NMRObserve H5 SplittingNMR_Prep->H_NMRC_NMR13C NMRObserve Signal EnhancementNMR_Prep->C_NMRData_NMRConfirm C4/C6 LabelConfirm Keto TautomerH_NMR->Data_NMRC_NMR->Data_NMRData_NMR->Validation

Caption: Integrated workflow for the structural validation of the isotope-labeled pyrimidine.

References

  • PubChem. (n.d.). 2-Amino-4,6-dihydroxypyrimidine (Compound Summary). National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Reibarkh, M., et al. (2015).[2] Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR. ResearchGate. Retrieved from [Link]

CAS number and molecular weight of 2-Amino-4,6-dihydroxypyrimidine-13C2.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Application Guide Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Scientists

Executive Summary

2-Amino-4,6-dihydroxypyrimidine-13C2 (also known as 2-Amino-4,6-pyrimidinediol-13C2) is a stable isotope-labeled heterocyclic compound utilized primarily as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS).[1] By incorporating two Carbon-13 (


) atoms into the pyrimidine ring, this compound exhibits a mass shift of +2 Daltons (Da) relative to its unlabeled analog. This physicochemical mirroring allows for precise correction of matrix effects, ionization suppression, and extraction variability during the analysis of biological samples.

This guide details the compound's physicochemical identity, synthesis logic, handling protocols, and its critical role in validating bioanalytical methods for guanylsulfonamides and related pyrimidine metabolites.

Physicochemical Identity & Specifications

The following data consolidates the structural and physical properties of the labeled compound against its unlabeled counterpart.

Table 1: Chemical Identity & Properties[2][3]
PropertyUnlabeled CompoundStable Isotope Labeled (

)
Chemical Name 2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dihydroxypyrimidine-13C2
Synonyms 2-Amino-4,6-pyrimidinediol; 2-Amino-6-hydroxy-4(3H)-pyrimidinone2-Amino-4,6-pyrimidinediol-13C2
CAS Number 56-09-7 No specific CAS assigned (Refer to 56-09-7)
Molecular Formula


Molecular Weight 127.10 g/mol 129.09 g/mol
Mass Shift +2.01 Da
Solubility Soluble in aqueous alkali (NaOH, KOH)Soluble in aqueous alkali
Appearance Off-white to light yellow powderOff-white powder
pKa ~3.5 (Acidic), ~10.5 (Basic)Identical

Critical Note on CAS: Custom stable isotopes often lack a unique CAS registry number. In regulatory documentation, cite the unlabeled CAS (56-09-7) with the suffix "(


-labeled)" to maintain traceability.

Synthesis & Isotopic Incorporation

The production of 2-Amino-4,6-dihydroxypyrimidine-13C2 follows a condensation mechanism identical to the unlabeled variant, but utilizes isotopically enriched precursors.

Synthesis Mechanism

The standard route involves the condensation of Guanidine with Diethyl Malonate . To achieve the


 labeling pattern, Diethyl Malonate-1,3-

is typically employed. This results in the incorporation of

atoms at the C4 and C6 positions of the pyrimidine ring.[2]
  • Precursors: Guanidine Hydrochloride + Diethyl Malonate-1,3-

    
    
    
  • Catalyst: Sodium Ethoxide (NaOEt) in Ethanol

  • Reaction Type: Cyclocondensation

Synthesis Workflow Diagram

Synthesis Precursor1 Guanidine HCl (Unlabeled) Intermediate Condensation Complex (NaOEt/EtOH) Precursor1->Intermediate Precursor2 Diethyl Malonate-1,3-13C2 (Isotope Source) Precursor2->Intermediate Product 2-Amino-4,6-dihydroxypyrimidine-13C2 (MW: 129.09) Intermediate->Product Cyclization (-2 EtOH)

Figure 1: Cyclocondensation route utilizing 13C-labeled malonate to generate the pyrimidine core.

Analytical Application: LC-MS/MS Internal Standard

The primary utility of 2-Amino-4,6-dihydroxypyrimidine-13C2 is to serve as an internal standard (IS) for the quantification of pyrimidine-based drugs or metabolites in plasma and urine.

Why Use 13C vs. Deuterium (D)?

While deuterated (


) standards are common, they can suffer from hydrogen-deuterium exchange (HDX)  in protic solvents or during ionization, leading to signal loss. Carbon-13 labels are located in the ring backbone, rendering them chemically inert and non-exchangeable, ensuring superior stability and quantification accuracy.
Protocol: Quantitative Workflow

This protocol outlines the use of the


-IS in a typical LC-MS/MS assay.
  • Stock Preparation:

    • Dissolve 1 mg of 2-Amino-4,6-dihydroxypyrimidine-13C2 in 10 mL of 0.1 M NaOH (due to solubility limits in pure water/methanol).

    • Dilute to a working concentration (e.g., 1 µg/mL) in Methanol:Water (50:50).

  • Sample Spiking:

    • Add 10 µL of Working IS Solution to 100 µL of biological sample (Plasma/Urine).

    • Vortex for 30 seconds to ensure equilibration.

  • Extraction:

    • Perform protein precipitation using ice-cold Acetonitrile (300 µL).

    • Centrifuge at 10,000 x g for 10 minutes.

  • LC-MS/MS Analysis:

    • Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the polar nature of the dihydroxy groups.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Transitions (MRM):

      • Analyte (Unlabeled): 128.1

        
         85.1 (Example fragmentation)
        
      • IS (Labeled): 130.1

        
         87.1 (Shift of +2 Da maintained in fragment)
        
Analytical Logic Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Equilibration Equilibration (Matrix Integration) Sample->Equilibration IS_Spike Spike IS: 2-Amino-4,6-dihydroxypyrimidine-13C2 IS_Spike->Equilibration Extraction Extraction (Protein Precip / SPE) Equilibration->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Quantification (Ratio: Analyte Area / IS Area) LCMS->Data Co-elution

Figure 2: Workflow for correcting matrix effects using the 13C2-labeled internal standard.

Handling, Stability & Storage

To maintain isotopic purity and chemical integrity, strict adherence to storage protocols is required.

  • Storage Temperature: -20°C is mandatory for long-term storage.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible to prevent oxidative degradation, although the compound is relatively stable.

  • Solubility Handling: The compound is poorly soluble in neutral water or alcohols. Alkaline conditions (pH > 10) are required for initial solubilization.

    • Self-Validating Step: If the solution remains cloudy after adding water, add 1M NaOH dropwise until clear. Do not proceed with cloudy suspensions as this invalidates the concentration accuracy.

  • Hygroscopy: The powder can be hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

References

  • LGC Standards. 2-Amino-4,6-dihydroxypyrimidine-13C2 Product Sheet. Retrieved from

  • Santa Cruz Biotechnology. 2-Amino-4,6-dihydroxypyrimidine-13C2 Specifications. Retrieved from

  • BenchChem. 2-Amino-4,6-dichloropyrimidine-13C2 Internal Standard Applications. (Analogous application logic). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66131 (Unlabeled 2-Amino-4,6-dihydroxypyrimidine). Retrieved from

Sources

Metabolic fate and pathways of 2-Amino-4,6-dihydroxypyrimidine-13C2 in cellular models.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, DMPK Scientists, and Metabolic Engineers

Executive Summary

This technical guide outlines the experimental framework for tracing the metabolic fate of 2-Amino-4,6-dihydroxypyrimidine (2-A-4,6-DHP) using its stable isotope isotopolog, [13C2]-2-A-4,6-DHP .

While 2-A-4,6-DHP is often encountered as a degradation product of pteridines or an impurity in pharmaceutical synthesis (e.g., Pemetrexed), its intracellular processing remains under-characterized in mammalian models. This guide moves beyond standard toxicity assays to a mechanistic flux analysis, distinguishing between catabolic clearance (ring fission) and anabolic salvage (pterin recycling).

Part 1: Chemical Context & Isotopic Strategy

The Probe: [13C2]-2-Amino-4,6-dihydroxypyrimidine
  • Chemical Structure: A pyrimidine ring substituted with an amino group at C2 and hydroxyl groups at C4 and C6.[1]

  • Tautomerism: Exists in equilibrium between the diol form and the dione form (2-amino-1H-pyrimidine-4,6-dione). This tautomerism significantly affects LC-MS retention and must be controlled via pH.

  • The 13C2 Advantage:

    • Background Subtraction: Endogenous levels of pyrimidine catabolites can be high. The M+2 mass shift allows for precise differentiation of the exogenous probe from the endogenous background.

    • Ring Integrity Tracking: By labeling the C4 and C6 positions, researchers can determine if the pyrimidine ring remains intact (retaining +2 Da) or undergoes fission (splitting the label into distinct fragments).

Biological Relevance

In cellular models (HepG2, HK-2, or CHO), 2-A-4,6-DHP sits at a metabolic crossroad:

  • Catabolism (Major Route): Analogous to Uracil/Thymine degradation, involving reduction and hydrolytic ring opening.

  • Pteridine Salvage (Minor/Context-Dependent): Potential re-incorporation into the pterin pool via condensation reactions, relevant in specific stress states or prokaryotic co-cultures.

Part 2: Experimental Design & Cell Culture Protocol

Cell Model Selection
  • HepG2 (Human Liver): High expression of Dihydropyrimidine Dehydrogenase (DPD), ideal for catabolic profiling.

  • HK-2 (Kidney Proximal Tubule): Relevant for renal clearance and reabsorption studies.

Pulse-Chase Protocol
  • Media: Use customized RPMI-1640 deficient in standard nucleosides to maximize transporter uptake of the tracer.

  • Dosing:

    • Concentration: 10 µM – 50 µM [13C2]-2-A-4,6-DHP.

    • Vehicle: DMSO < 0.1% (solubility can be limited in pure water).

StepActionCritical Parameter
1. Seeding Seed cells at 70% confluency in 6-well plates.Allow 24h recovery.
2. Pulse Replace media with [13C2]-containing media.Timepoints: 0.5h, 2h, 6h, 24h.
3. Quench Rapidly aspirate media; wash with ice-cold PBS (x2).Speed: < 30 seconds to stop metabolism.
4. Extraction Add 80:20 Methanol:Water (-80°C). Scrape cells.Lysis: Freeze-thaw cycle (LN2 / 37°C) x2.
5. Clarification Centrifuge at 15,000 x g for 15 min at 4°C.Collect supernatant for HILIC-MS.

Part 3: Analytical Methodology (LC-MS/MS)

Due to the high polarity of 2-A-4,6-DHP, Reversed-Phase (C18) chromatography is unsuitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

Chromatographic Conditions
  • Column: Waters BEH Amide or Merck ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH favors the anionic/neutral forms, improving peak shape).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 90% B to 50% B over 10 minutes.

Mass Spectrometry Settings (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode due to the acidic protons on the hydroxyl groups.

AnalytePrecursor (m/z)Product (m/z)Collision EnergyRationale
2-A-4,6-DHP (Unlabeled) 126.083.020 eVLoss of HNCO (Ring fragmentation)
2-A-4,6-DHP (13C2) 128.0 85.0 20 eVM+2 Shift retention
Catabolite: Urea-13C1 61.044.015 eVIf ring opens (Label split)
Catabolite: Malonate-13C1 104.059.018 eVDownstream oxidation product

Part 4: Metabolic Pathways & Visualization

The following diagram illustrates the two divergent fates of the 13C2 tracer. The Catabolic Route (Red) is the expected dominant pathway in mammalian cells, leading to ring cleavage. The Anabolic/Salvage Route (Blue) represents potential recycling into pteridines.

MetabolicFate cluster_legend Pathway Key Input [13C2]-2-Amino-4,6- dihydroxypyrimidine (m/z 128) Dihydro Dihydro-Intermediate (Reductase Activity) Input->Dihydro Reduction (+2H) Activation Nucleotide Activation (Uncommon in Mammals) Input->Activation Ribosylation? RingOpen Ureido-Intermediate (Ring Cleavage) Dihydro->RingOpen Hydrolysis Urea Urea-13C1 (Excreted) RingOpen->Urea Split A Malonate Malonate-13C1 (TCA Cycle Entry) RingOpen->Malonate Split B Pterin Pterin Core (Salvage/Condensation) Activation->Pterin Condensation Legend1 Red Path: Catabolic Degradation (Ring Fission) Legend2 Green Path: Anabolic Salvage (Ring Retention)

Figure 1: Proposed metabolic flux map. The 13C2 label allows differentiation between ring retention (Green) and ring fission (Red), where the isotope label splits between Urea and Malonate derivatives.

Part 5: Data Interpretation & Troubleshooting

Mass Isotopologue Distribution (MID) Analysis

When analyzing the data, calculate the fractional enrichment.

  • M+0 (126 m/z): Endogenous pool (if any).

  • M+2 (128 m/z): Intact tracer.

  • Loss of M+2 Signal: If the M+2 signal of the parent disappears but no M+2 downstream metabolites are found, consider:

    • Non-specific binding: The compound binds covalently to proteins (check pellet).

    • Rapid excretion: Check the cell media for the unmetabolized parent.

Distinguishing Catabolism from Salvage
  • Scenario A (Catabolism): Appearance of singly labeled (M+1 ) small molecules (Urea, CO2, Ammonia derivatives) suggests the C4-C5-C6 backbone has been cleaved.

  • Scenario B (Salvage): Appearance of M+2 in higher molecular weight species (e.g., Pterins, Biopterin precursors) indicates the pyrimidine ring was incorporated intact.

Common Pitfalls
  • Ion Suppression: HILIC is prone to salt suppression. Divert the first 1 minute of flow to waste.

  • Isomer Interference: 2-A-4,6-DHP has isomers (e.g., 4-amino-2,6-dihydroxypyrimidine). Ensure your chromatographic method resolves these if they are potential impurities in your tracer.

References

  • Wishart, D.S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Source for Pyrimidine catabolism pathways).[4][5][6]

  • Vogels, G.D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews. (Foundational text on ring-opening mechanisms).

  • Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal. (Context for Pterin/Pyrimidine structural relationships).

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. (Methodology for polar metabolite tracing).

  • Thermo Fisher Scientific. (2020). Application Note: Analysis of Polar Pyrimidines using HILIC-MS/MS. (Technical basis for HILIC separation of amino-pyrimidines).

Sources

Technical Guide: Solubility & Handling of 2-Amino-4,6-dihydroxypyrimidine-13C2

[1]

Executive Summary

2-Amino-4,6-dihydroxypyrimidine-13C2 (also known as 2-Amino-4,6-pyrimidinediol-13C2) is a stable isotope-labeled heterocyclic compound primarily used as an Internal Standard (IS) in mass spectrometry (LC-MS/MS) for the quantification of pyrimidine metabolites, oxidative stress biomarkers, or pharmaceutical impurities.[1]

Solubility Snapshot:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Aqueous Solubility: pH-dependent (Amphoteric).[1] Insoluble at neutral pH; soluble in dilute acid (HCl) or alkali (NaOH).[1]

  • Organic Solubility: Moderate in Methanol/Ethanol; Insoluble in non-polar solvents (Chloroform, Hexane).[1]

Critical Handling Note: Due to the high cost and specific application of the 13C2 isotopologue, "trial-and-error" solubility testing is discouraged. Use DMSO for primary stock solutions (up to 200 mM) to ensure complete dissolution and stability at -20°C.[1]

Physicochemical Context

To understand the solubility profile of this compound, one must analyze its molecular behavior in solution.[1][2] The 13C2 label increases the molecular weight by approximately 2.0 Da compared to the unlabeled standard (MW ~127.10 → ~129.1 g/mol ) but does not significantly alter the solubility thermodynamics (polarity, pKa, or crystal lattice energy).

Tautomerism & Solubility

The compound exhibits complex keto-enol tautomerism, which dictates its interaction with solvents.[1]

  • Solid State: Predominantly exists in the keto-amine form (favored by crystal lattice hydrogen bonding).[1] This high lattice energy makes it difficult to dissolve in neutral water.[1]

  • Solution State:

    • High pH: Deprotonation of the hydroxyl/keto groups forms a soluble anion.[1]

    • Low pH: Protonation of the amino group forms a soluble cation.[1]

    • Neutral pH: The neutral zwitterionic or uncharged forms aggregate, leading to precipitation.[1]

Diagram: Tautomeric Equilibrium & Solubility Logic

The following diagram illustrates the structural shifts that occur across different pH environments, directly influencing solubility.

TautomerismFigure 1: pH-Dependent Solubility & Tautomeric StatesAcidAcidic Medium (pH < 2)Cationic Form(Soluble)NeutralNeutral Medium (pH ~7)Keto-Enol Equilibrium(Insoluble / Precipitate)Acid->Neutral+ OH⁻Neutral->Acid+ H⁺BaseBasic Medium (pH > 10)Anionic Form(Soluble)Neutral->Base+ OH⁻Base->Neutral+ H⁺

[1]

Solubility Profile Data

The following data aggregates solubility behaviors observed in the unlabeled analog, which applies directly to the 13C2 variant.

Solvent ClassSolventSolubility RatingEstimated LimitNotes
Polar Aprotic DMSO High ~200 mM (25 mg/mL)Recommended for Stock. Stable at -20°C.
DMFHigh> 50 mg/mLGood alternative for synthesis.[1]
Aqueous Water (pH 7)Very Low< 0.1 mg/mLPractical insolubility.[1] Do not use for stock.
0.1 M NaOHHigh> 10 mg/mLForms sodium salt.[1] Susceptible to oxidation over time.[1]
0.1 M HClModerate> 5 mg/mLForms hydrochloride salt.[1]
Alcohols MethanolModerate~1-5 mg/mLOften requires warming/sonication.[1]
EthanolLow< 1 mg/mLPoor solvent for high-concentration stocks.[1]
Non-Polar ChloroformInsolubleNegligible
HexaneInsolubleNegligible

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (Recommended)

Objective: Create a stable, high-concentration stock of 2-Amino-4,6-dihydroxypyrimidine-13C2 for long-term storage.

Reagents:

  • 2-Amino-4,6-dihydroxypyrimidine-13C2 (Solid)[1]

  • DMSO (Anhydrous, HPLC Grade)

Procedure:

  • Weighing: Accurately weigh 1.3 mg of the 13C2 standard into a micro-centrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Target Concentration: ~10 mM (approx.[1] 1.3 mg/mL).[1]

  • Dissolution: Vortex vigorously for 30 seconds. If solid particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Solution must be completely clear.

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Stability:[1][3] Stable for >6 months if protected from moisture.[1]

Protocol B: Preparation of Aqueous Working Standards

Objective: Dilute the DMSO stock into aqueous media for LC-MS injection or biological assays.

Procedure:

  • Diluent Preparation: Prepare the mobile phase or buffer (e.g., 0.1% Formic Acid in Water).[1]

  • Dilution: Spike the DMSO stock into the diluent.

    • Ratio: Keep DMSO content < 1% (v/v) to prevent solvent effects in chromatography or biology.[1]

    • Precipitation Risk: If the final concentration is high (>100 µM) and the pH is neutral, the compound may crash out. Ensure the diluent is slightly acidic (0.1% Formic Acid) or basic (Ammonium Hydroxide) depending on your analytical method.

Protocol C: Saturation Solubility Determination (Shake-Flask)

Objective: Verify solubility in a specific novel solvent system.

Workflow Diagram:

SolubilityWorkflowFigure 2: Equilibrium Solubility Determination WorkflowStartStart: Weigh Excess Solid (~5 mg)AddSolventAdd Solvent (1 mL)(e.g., Buffer pH 7.4)Start->AddSolventShakeIncubate/Shake(24h @ 25°C)AddSolvent->ShakeFilterFilter Supernatant(0.22 µm PTFE)Shake->FilterAnalyzeQuantify via HPLC-UV(254 nm)Filter->Analyze

Step-by-Step:

  • Excess Addition: Add excess solid (visible particles) to the solvent.[1][2]

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter through a 0.22 µm syringe filter (Nylon or PTFE).

  • Quantification: Analyze the filtrate via HPLC-UV (detection at ~260 nm) against a calibration curve prepared from the DMSO stock.

Stability & Handling Guidelines

  • Light Sensitivity: Pyrimidine derivatives can be light-sensitive.[1] Store solids and solutions in amber vials.

  • Oxidation: In basic solutions (pH > 10), the electron-rich ring is susceptible to oxidative degradation over days.[1] Prepare alkaline solutions fresh.

  • Hygroscopicity: The DMSO stock is hygroscopic.[1][4] Absorbed water can cause the compound to precipitate if the concentration is near saturation.[1] Keep vials tightly sealed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 901162074, 2-Amino-4,6-dihydroxypyrimidine.[1] Retrieved from [Link]

  • Kmoníčková, E., et al. (2007). Synthesis and inhibitory effects of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1] PMC.[1] Retrieved from [Link]

The Pyrimidine Scaffold: Strategic Applications of 2-Amino-4,6-dihydroxypyrimidine in Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential applications of 2-Amino-4,6-dihydroxypyrimidine in pharmaceutical research. Role: Senior Application Scientist. Format: In-depth Technical Guide.

Introduction: The "Chemical Chameleon"

In the landscape of heterocyclic chemistry, 2-Amino-4,6-dihydroxypyrimidine (CAS 56-09-7) acts as a foundational "chameleon." While structurally simple, its utility in pharmaceutical synthesis is defined by its ability to access diverse tautomeric states and its role as the primary precursor for 2-amino-4,6-dichloropyrimidine —the "golden key" to purine-mimetic antivirals and fused heterocyclic systems.

For the drug development professional, this molecule is not merely a reagent; it is a scaffold that, when properly activated, provides access to:

  • Nucleoside Analogues: Critical for HIV and Herpes therapeutics (e.g., Abacavir, Ganciclovir precursors).

  • Fused Ring Systems: Pteridines (folates) and deazapurines.

  • Adenosine Receptor Antagonists: Emerging targets for renal and cardiovascular indications.

Tautomerism and Reactivity

Understanding the tautomeric equilibrium of this molecule is prerequisite to its successful manipulation. In the solid state, it predominantly exists as the oxo-form (pyrimidinone). However, in solution, pH dictates a shift between the keto, enol, and zwitterionic forms.

Tautomerism Keto Keto Form (Solid State) Pyrimidinone structure Enol Enol Form (Basic Solution) Aromatic character Nucleophilic Oxygen Keto->Enol pH > 7 Zwitter Zwitterionic Form (Neutral Aqueous) High polarity Keto->Zwitter H2O Enol->Keto pH < 7

Figure 1: Tautomeric landscape of 2-Amino-4,6-dihydroxypyrimidine dictating solubility and reactivity profiles.

The Gateway Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine[1][2]

The vast majority of pharmaceutical applications for 2-Amino-4,6-dihydroxypyrimidine require its conversion to 2-amino-4,6-dichloropyrimidine . This step is the industrial bottleneck. The hydroxyl groups are poor leaving groups and must be activated.

The Challenge: Direct reflux with phosphorus oxychloride (POCl₃) often leads to "tar" formation and low yields due to polymerization and the high melting point of the starting material (>300°C).

The Solution: The use of a tertiary amine base (N,N-dimethylaniline or triethylamine) at controlled temperatures (55–68°C) catalyzes the reaction and scavenges HCl, preventing degradation.

Optimized Experimental Protocol

Standardized for 100g Scale

ParameterSpecificationRationale
Reagent Stoichiometry POCl₃ (3.5 eq)Excess required as solvent and reagent.
Catalyst/Base N,N-Dimethylaniline (1.8 eq)Acts as an acid scavenger and activates POCl₃ via Vilsmeier-type intermediate.
Temperature 60°C ± 5°CCritical: >90°C causes tar; <40°C halts reaction.
Quenching Ice/Water (pH controlled)Exothermic hydrolysis of excess POCl₃ requires careful heat management.

Step-by-Step Methodology:

  • Charge: In a dry reactor, introduce 2-Amino-4,6-dihydroxypyrimidine (1.0 eq) and POCl₃ (3.5 eq). The mixture will be a slurry.

  • Activation: Begin stirring and heat to 50°C.

  • Addition: Dropwise add N,N-Dimethylaniline over 45 minutes. Caution: Exothermic. Maintain internal temperature between 55°C and 65°C.[1]

  • Reaction: Stir at 60°C for 4–6 hours. Monitoring via HPLC should show <1% starting material.

  • Workup: Distill off excess POCl₃ under reduced pressure. Pour the resulting syrup onto crushed ice.

  • Neutralization: Adjust pH to 4–5 using 20% NaOH. The product, 2-amino-4,6-dichloropyrimidine, precipitates as a solid.[1][2]

  • Purification: Filter, wash with water, and dry.[1][2] Recrystallize from ethanol if necessary.

Case Study: HIV Therapeutics (Abacavir Pathway)

The most commercially significant application of the 2-amino-4,6-dichloropyrimidine intermediate is in the synthesis of Abacavir (Ziagen), a nucleoside reverse transcriptase inhibitor (NRTI).

The strategy involves constructing the purine ring onto the pyrimidine scaffold.[3] This "Traube Synthesis" variation is preferred over coupling a full purine to a sugar because it allows for regioselective installation of the carbocyclic sugar mimic.

Abacavir Start 2-Amino-4,6- dichloropyrimidine Step1 Step 1: SNAr Displacement (+ Cyclopropylamine) Start->Step1 Inter1 2-Amino-4-chloro-6- (cyclopropylamino)pyrimidine Step1->Inter1 Step2 Step 2: Nitration/Diazo Coupling (Introduction of C5 Nitrogen) Inter1->Step2 Inter2 5-Diazo/Nitro Intermediate Step2->Inter2 Step3 Step 3: Reduction & Cyclization (+ Orthoformate) Inter2->Step3 Final Purine Core (Abacavir Precursor) Step3->Final

Figure 2: Synthetic workflow from the dichloro-pyrimidine scaffold to the purine core of Abacavir.

Mechanistic Insight: The 4-position chlorine is more reactive than the 2-amino group due to the electron-deficient nature of the pyrimidine ring. By displacing one chlorine with cyclopropylamine, we set the N6-substituent of the final purine. The remaining chlorine can later be displaced by the carbocyclic sugar moiety, or the order can be reversed depending on the specific protecting group strategy [1, 3].

Case Study: Oncology & Nutrition (Pteridines)

Beyond antivirals, 2-Amino-4,6-dihydroxypyrimidine is the parent scaffold for Pteridines , the core structure of Folic Acid (Vitamin B9) and antifolates (Methotrexate).

To access this chemistry, the pyrimidine ring must be functionalized at the C5 position to create a 4,5-diamino system, which then condenses with 1,2-dicarbonyls.

Protocol: The Isay Reaction Route

  • Nitrosation: React 2-Amino-4,6-dihydroxypyrimidine with NaNO₂/HCl to form the 5-nitroso derivative. This compound is often highly colored (red/violet).

  • Reduction: Treat the 5-nitroso compound with Sodium Dithionite (Na₂S₂O₄) or catalytic hydrogenation to yield 2,4,5-triamino-6-hydroxypyrimidine .

    • Note: This intermediate is unstable to oxidation and should be used immediately.

  • Condensation: React the triamine with a 1,2-dicarbonyl (e.g., glyoxal or benzil) to close the pyrazine ring, forming the pteridine system.

Pteridine Start 2-Amino-4,6- dihydroxypyrimidine Nitroso 5-Nitroso Intermediate Start->Nitroso NaNO2 / HCl Triamine 2,4,5-Triamino- 6-hydroxypyrimidine Nitroso->Triamine Reduction (Na2S2O4) Pteridine Pteridine Scaffold (Folate Precursor) Triamine->Pteridine + 1,2-Dicarbonyl

Figure 3: Construction of the Pteridine ring system via the 5-nitroso activation pathway.

Emerging Applications: Adenosine Receptor Antagonists

Recent medicinal chemistry efforts have targeted the A1 Adenosine Receptor for treating renal failure and heart failure. 2-Amino-4,6-dihydroxypyrimidine derivatives serve as potent antagonists by mimicking the adenine core of adenosine but preventing receptor activation.

Key Modification: The introduction of a cyano group at the C5 position (via Vilsmeier-Haack conditions on the dihydroxy form) creates 2-amino-4,6-substituted-pyrimidine-5-carbonitriles. These compounds show high selectivity for A1 receptors over A2a receptors, a critical safety profile for cardiac drugs [2].

References

  • National Institutes of Health (PMC). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. Available at: [Link]

  • Google Patents.Process for preparing 2-amino-4,6-dichloropyrimidine (US5698695A).
  • Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. Available at: [Link]

Sources

Methodological & Application

Application Note: Quantitative Bioanalysis of 2-Amino-4,6-dihydroxypyrimidine Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the fields of pharmaceutical development, clinical research, and toxicology, the accurate quantification of small molecules in complex biological matrices is paramount. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this task due to its inherent selectivity and sensitivity.[1] However, the journey of an analyte from a biological sample to the detector is fraught with potential for variability. Analyte loss during sample preparation, fluctuations in instrument injection volume, and matrix-induced ion suppression or enhancement are significant challenges that can compromise data integrity.[1][2]

To counteract these variables, a robust internal standard (IS) is not just recommended; it is essential for a reliable bioanalytical method.[3] The ideal IS mimics the analyte's behavior throughout the entire analytical process. A Stable Isotope-Labeled (SIL) internal standard is widely considered the best choice for this purpose.[1][4] A SIL-IS, such as 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, is chemically identical to the analyte of interest, 2-Amino-4,6-dihydroxypyrimidine, differing only in the mass of several atoms. This near-perfect analogy ensures that it co-elutes chromatographically and experiences the same extraction recovery and matrix effects as the analyte.[1] By normalizing the analyte's signal to the SIL-IS signal, this approach, known as Isotope Dilution Mass Spectrometry (IDMS), corrects for procedural variations and produces highly accurate and precise quantitative results.[5][6][7]

This application note provides a comprehensive guide and a detailed protocol for the use of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ as an internal standard for the quantification of 2-Amino-4,6-dihydroxypyrimidine in human plasma, adhering to the principles outlined in regulatory guidance documents such as the FDA's Bioanalytical Method Validation Guidance.[8][9][10]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful quantitative technique that relies on altering the natural isotopic ratio of the analyte in a sample.[5] A known quantity of the SIL-IS (the "spike") is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.[7] Because the SIL-IS and the native analyte have virtually identical physicochemical properties, they behave as one throughout extraction, chromatography, and ionization.[4] Any loss of the analyte during these steps will be accompanied by a proportional loss of the SIL-IS.

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) difference. The final quantification is based on the ratio of the analyte's peak area to the SIL-IS's peak area. This ratio remains constant regardless of sample loss or signal suppression, leading to superior analytical accuracy.[2][5]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification P1 Initial Sample (Analyte: ●) P2 Add Known Amount of SIL-IS (IS: ▲) P1->P2 Spiking P3 Sample Extraction (e.g., Protein Precipitation) P2->P3 P4 Analyte & IS Loss Occurs Ratio of ● to ▲ remains constant P3->P4 Variable Recovery A1 Chromatographic Separation (Analyte & IS Co-elute) P4->A1 A2 Mass Spectrometric Detection (Measures Peak Area Ratio of ● / ▲) A1->A2 Q1 Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) A2->Q1 Q2 Calculate Unknown Concentration Q1->Q2

Figure 1. The principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol

This protocol details a validated method for quantifying 2-Amino-4,6-dihydroxypyrimidine in human plasma.

Materials and Reagents
  • Analyte: 2-Amino-4,6-dihydroxypyrimidine (MW: 127.10 g/mol )

  • Internal Standard: 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ (MW: 129.09 g/mol )[11]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade)

  • Biological Matrix: Pooled Human Plasma (K₂EDTA anticoagulant)

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock solutions is the foundation of quantitative analysis. Using a solvent in which the compounds are highly soluble and stable (like methanol or DMSO) is critical. Subsequent dilutions into a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water) prevents precipitation issues when spiking into aqueous samples.

  • Analyte Primary Stock (S1): Accurately weigh ~5 mg of 2-Amino-4,6-dihydroxypyrimidine and dissolve in methanol to a final concentration of 1.00 mg/mL.

  • Internal Standard Primary Stock (IS-S1): Accurately weigh ~1 mg of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ and dissolve in methanol to a final concentration of 1.00 mg/mL.

  • Analyte Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of S1 with 50:50 Acetonitrile:Water to prepare a series of working solutions.

  • Internal Standard Working Solution (IS-WS): Dilute the IS-S1 stock with 50:50 Acetonitrile:Water to a final concentration of 500 ng/mL. This concentration is chosen to provide a strong signal without saturating the detector and should be consistent across all samples.

Preparation of Calibration Standards and Quality Controls (QCs)

Causality: Calibration standards and QCs must be prepared in the same biological matrix as the unknown samples to accurately reflect the method's performance, including matrix effects and extraction efficiency.[2]

Level Analyte Working Solution Conc. (ng/mL) Volume Spiked into 950 µL Plasma (µL) Final Concentration (ng/mL)
Blank N/AN/A0
LLOQ 20501.0
CAL 2 50502.5
CAL 3 2005010.0
CAL 4 1,0005050.0
CAL 5 4,00050200.0
CAL 6 8,00050400.0
ULOQ 10,00050500.0
QC Low 60503.0
QC Mid 5,00050250.0
QC High 8,00050400.0
Table 1. Preparation of Calibration (CAL) Standards and Quality Control (QC) Samples.
Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise foul the LC column and MS source.[12] Acetonitrile is commonly used as it efficiently precipitates proteins while keeping small molecule analytes in solution. The IS is added before precipitation to ensure it accounts for any analyte lost during centrifugation and supernatant transfer.

S1 1. Pipette 50 µL of Sample (Calibrator, QC, or Unknown) into a 1.5 mL microcentrifuge tube. S2 2. Add 20 µL of IS Working Solution (500 ng/mL). Vortex for 5 sec. S1->S2 S3 3. Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid). S2->S3 S4 4. Vortex vigorously for 30 seconds to precipitate proteins. S3->S4 S5 5. Centrifuge at 14,000 rpm for 10 min at 4°C. S4->S5 S6 6. Transfer 100 µL of the clear supernatant to a clean autosampler vial. S5->S6 S7 7. Inject 5 µL onto the LC-MS/MS system. S6->S7

Figure 2. Step-by-step workflow for sample preparation via protein precipitation.
LC-MS/MS Instrumentation and Conditions

Causality: A reverse-phase C18 column is suitable for retaining a polar compound like 2-Amino-4,6-dihydroxypyrimidine when using a highly aqueous mobile phase.[13] The gradient elution starts with a high aqueous percentage to promote retention and then increases the organic phase (acetonitrile) to elute the analyte. Formic acid is added to the mobile phase to improve peak shape and enhance ionization in positive ESI mode.[13] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 2% B (0-0.5 min), 2-80% B (0.5-3.0 min), 80% B (3.0-3.5 min), 80-2% B (3.5-3.6 min), 2% B (3.6-5.0 min)
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) 128.1 → 111.1 (Hypothetical Quantifier)
MRM Transition (IS) 130.1 → 113.1 (Hypothetical Quantifier)
Collision Energy Optimized for maximum signal (e.g., 15 eV)
Source Temp. 500°C
Table 2. Optimized LC-MS/MS Parameters.

Method Validation and Acceptance Criteria

A bioanalytical method must be rigorously validated to ensure its reliability.[9] The validation process should assess selectivity, accuracy, precision, the calibration curve, and stability, following regulatory guidelines.[8][10][14]

  • Selectivity: Assessed by analyzing blank plasma from at least six different sources. No significant interfering peaks should be present at the retention times of the analyte and IS.

  • Calibration Curve: A linear regression of the analyte/IS peak area ratio versus concentration should yield a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, mid, and high concentrations in at least five replicates.

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Acceptance Criteria
LLOQ 1.0≤ 20%± 20%Mean should be within ±20% of nominal; Precision ≤20%
QC Low 3.0≤ 15%± 15%Mean should be within ±15% of nominal; Precision ≤15%
QC Mid 250.0≤ 15%± 15%Mean should be within ±15% of nominal; Precision ≤15%
QC High 400.0≤ 15%± 15%Mean should be within ±15% of nominal; Precision ≤15%
Table 3. Example Acceptance Criteria for Accuracy and Precision based on FDA Guidance.[8]

Conclusion and Final Remarks

The use of a stable isotope-labeled internal standard, such as 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, is the cornerstone of developing a robust, reliable, and reproducible bioanalytical method for quantitative LC-MS/MS analysis. By perfectly mimicking the analyte's behavior, it effectively corrects for inevitable variations during sample processing and analysis.[2][3] This Isotope Dilution Mass Spectrometry approach ensures the highest level of data integrity, meeting the stringent requirements of regulatory bodies and providing the confidence needed for critical decision-making in drug development and clinical research.

References

  • de Boer, T., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • Celerion. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion. Available at: [Link]

  • U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS. Available at: [Link]

  • Ray, K., et al. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. Bioanalysis Zone. Available at: [Link]

  • Peng, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 960, 198-204. Available at: [Link]

  • Wikipedia. (n.d.). Isotope dilution. Wikipedia. Available at: [Link]

  • Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(7), 1665-1699. Available at: [Link]

  • Alonso, J. I., & Gonzalez, P. R. (Eds.). (2013). Isotope Dilution Mass Spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid. Google Patents.
  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry. PTB.de. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Gibert, B., et al. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Journal of Agricultural and Food Chemistry, 55(22), 9318-24. Available at: [Link]

Sources

Quantitative Analysis of 2-Amino-4,6-dihydroxypyrimidine-13C2 in Biological Samples by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4,6-dihydroxypyrimidine is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial agents.[1] Its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies during drug development. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 2-Amino-4,6-dihydroxypyrimidine in biological samples. The use of a stable isotope-labeled internal standard, 2-Amino-4,6-dihydroxypyrimidine-13C2, ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.[2][3]

This guide is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step protocol and explaining the scientific rationale behind the experimental choices. The methodology is structured to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).

Principle of the Method

The method employs a simple and efficient protein precipitation step to extract 2-Amino-4,6-dihydroxypyrimidine and its 13C2-labeled internal standard from the biological matrix. Chromatographic separation is achieved using reverse-phase liquid chromatography, which is suitable for polar compounds when using an appropriate aqueous mobile phase.[4][5] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection method allows for the accurate measurement of the analyte even at low concentrations in complex biological fluids.

Materials and Reagents

Material/Reagent Supplier Grade
2-Amino-4,6-dihydroxypyrimidineSigma-Aldrich, Thermo Fisher Scientific, etc.[2]≥98%
2-Amino-4,6-dihydroxypyrimidine-13C2Santa Cruz Biotechnology, etc.[6]≥98%, isotopic purity ≥99%
AcetonitrileFisher Scientific, etc.LC-MS Grade
MethanolFisher Scientific, etc.LC-MS Grade
Formic AcidSigma-Aldrich, etc.LC-MS Grade
Water, UltrapureMillipore Milli-Q or equivalent18.2 MΩ·cm
Human Plasma (K2EDTA)BioIVT, etc.Pooled, Normal

Equipment

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Microcentrifuge: Capable of reaching at least 14,000 x g.

  • Vortex Mixer

  • Calibrated Pipettes

  • 96-well plates (optional, for high-throughput processing)

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the generation of reliable calibration curves and quality control samples. Using a solvent in which the analyte is freely soluble and which is compatible with the mobile phase minimizes precipitation and ensures accurate dilutions.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-4,6-dihydroxypyrimidine and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Amino-4,6-dihydroxypyrimidine-13C2 and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis by precipitating in the LC system or causing ion suppression in the mass spectrometer.[7][8] Acetonitrile is a common and efficient precipitation solvent. The addition of the internal standard at the beginning of the sample preparation process ensures that it undergoes the same processing as the analyte, thereby correcting for any analyte loss during the procedure.

Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard Working Solution plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

A streamlined workflow for sample preparation.

Step-by-Step Protocol:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Rationale: The chromatographic conditions are optimized to achieve good peak shape and retention for the polar analyte, separating it from endogenous interferences. A C18 column with a mobile phase containing a small amount of formic acid is a standard starting point for the analysis of small polar molecules in positive ion mode.[4] The mass spectrometric parameters, particularly the MRM transitions, are selected for their specificity and sensitivity to the analyte and internal standard. The precursor ion is the protonated molecule [M+H]+, and the product ions are characteristic fragments generated by collision-induced dissociation.

LC-MS_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry lc_column Analytical Column (C18, 2.1 x 50 mm, 1.8 µm) mobile_phase Mobile Phase Gradient (Water/Acetonitrile with 0.1% Formic Acid) autosampler Autosampler Injection esi Electrospray Ionization (ESI+) autosampler->esi Eluent Transfer q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector

Sources

Application Note: Precision Profiling of Nucleic Acid Turnover and Pteridine Biosynthesis using 2-Amino-4,6-dihydroxypyrimidine-13C2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-Amino-4,6-dihydroxypyrimidine-13C2 (also referred to as 13C2-DAHP or 13C2-Guanine Precursor) in the fields of metabolomics, nucleic acid turnover, and pteridine biosynthesis.

Executive Summary

The quantification of nucleic acid biosynthesis and turnover is critical for understanding cellular proliferation, viral replication kinetics, and metabolic disorders (e.g., gout, Lesch-Nyhan syndrome). 2-Amino-4,6-dihydroxypyrimidine-13C2 serves as a high-fidelity stable isotope standard. Structurally homologous to the pyrimidine moiety of guanine and pteridines, this isotopologue enables:

  • Accurate Quantification: Acting as an Internal Standard (ISTD) for LC-MS/MS profiling of purine catabolites.

  • Metabolic Flux Analysis: Serving as a defined precursor for the chemical synthesis of [1,3-13C2]Guanine to track de novo DNA/RNA synthesis rates.

  • Pteridine Pathway Tracing: Monitoring the GTP-to-folate conversion pathway where the pyrimidine ring integrity is preserved.

Scientific Mechanism & Causality

The Structural Nexus: Purines and Pteridines

2-Amino-4,6-dihydroxypyrimidine is the pyrimidine backbone of Guanine . In biological systems, the de novo purine synthesis pathway constructs this ring system on a ribose-5-phosphate scaffold. However, during catabolism or specific salvage pathways, the free base or its immediate derivatives are released.

Critically, this compound is also the core scaffold for Pteridines (folates/biopterins). The enzyme GTP Cyclohydrolase I converts GTP to dihydroneopterin triphosphate by opening the imidazole ring of guanine while leaving the pyrimidine ring (the 2-amino-4,6-dihydroxypyrimidine moiety) intact.

Why 13C2 Labeling? The 13C2 label (typically at positions 4 and 6 of the pyrimidine ring) provides a +2 Da mass shift. This shift is:

  • Bio-orthogonal: Does not affect enzymatic recognition (unlike deuterium, which can cause kinetic isotope effects).

  • Mass-Resolved: Eliminates interference from naturally occurring isotopes (13C natural abundance is ~1.1%), ensuring high signal-to-noise ratios in Mass Spectrometry.

Pathway Visualization

The following diagram illustrates the utility of 2-Amino-4,6-dihydroxypyrimidine-13C2 in both catabolic monitoring and anabolic synthesis tracking.

PurineMetabolism cluster_legend Legend Precursor 2-Amino-4,6-dihydroxypyrimidine-13C2 (The Standard) Guanine13C [1,3-13C2]Guanine (Labeled Nucleobase) Precursor->Guanine13C Chemical Synthesis (Formylation + Cyclization) GTP GTP (Labeled) Guanine13C->GTP Salvage Pathway (HGPRT) Catabolites Purine Catabolites (Uric Acid/Allantoin) Guanine13C->Catabolites Degradation (Guanase/Xanthine Oxidase) DNA_RNA 13C-Labeled DNA/RNA DNA_RNA->Guanine13C Turnover/Hydrolysis GTP->DNA_RNA Polymerase Incorporation Pteridines 13C-Pteridines (Biopterin/Folates) GTP->Pteridines GTP Cyclohydrolase I (Imidazole Ring Opening) key1 Yellow: Input Material key2 Blue: Anabolic Intermediates key3 Red: Pteridine Pathway

Caption: Workflow linking 2-Amino-4,6-dihydroxypyrimidine-13C2 to Guanine synthesis, DNA incorporation, and Pteridine formation.

Protocol A: LC-MS/MS Quantification of Nucleic Acid Turnover

Objective: Use 2-Amino-4,6-dihydroxypyrimidine-13C2 as an Internal Standard (ISTD) to quantify the breakdown products of Guanine in biological fluids (plasma/urine) or cell lysates.

Materials
  • Analyte: Biological samples (Cell lysate, Plasma).

  • Internal Standard: 2-Amino-4,6-dihydroxypyrimidine-13C2 (10 µM stock in 0.1 M NaOH).

  • Column: Hypercarb Porous Graphitic Carbon (PGC) column (100 x 2.1 mm, 3 µm) – Essential for retaining polar pyrimidines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Acid Hydrolysis)

Rationale: To measure total turnover, DNA/RNA must be hydrolyzed to free nucleobases.

  • Lysis: Resuspend cell pellet in 200 µL water.

  • Spike ISTD: Add 10 µL of 2-Amino-4,6-dihydroxypyrimidine-13C2 (1 µM working solution) to the lysate before hydrolysis to account for recovery losses.

  • Hydrolysis: Add 200 µL of 88% Formic Acid. Heat at 140°C for 30 minutes in a sealed glass vial.

    • Note: This converts nucleic acids to free bases (Adenine, Guanine, Cytosine, Thymine/Uracil).

  • Drying: Evaporate to dryness under nitrogen stream.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase A. Centrifuge at 15,000 x g for 10 min.

LC-MS/MS Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+). Source: ESI Positive Mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Guanine (Endogenous) 152.1135.125Analyte
2-Amino-4,6-dihydroxypyrimidine-13C2 129.1 86.1 28 ISTD
Guanine-13C2 (Synthesized Ref)154.1137.125Tracer

Note on Transitions: The transition 129.1 -> 86.1 corresponds to the loss of the HNCO fragment (43 Da), characteristic of the pyrimidine ring cleavage.

Protocol B: Chemical Synthesis of [1,3-13C2]Guanine

Objective: Convert the precursor 2-Amino-4,6-dihydroxypyrimidine-13C2 into labeled Guanine for use in metabolic flux studies. This is often more cost-effective than purchasing labeled Guanine directly.

Reaction Logic

The 2-amino-4,6-dihydroxypyrimidine ring contains the N1, C2, N3, C4, C5, and C6 atoms of the final Guanine structure. To form Guanine, one must close the imidazole ring (C8) using a one-carbon donor (formic acid/formamide).

Step-by-Step Synthesis
  • Reagents:

    • Start: 50 mg 2-Amino-4,6-dihydroxypyrimidine-13C2 .

    • Reagent: 2 mL Formamide (99%).

    • Catalyst: Formic acid (trace).

  • Procedure:

    • Mix the precursor with formamide in a round-bottom flask.

    • Reflux at 180°C for 4 hours. The high temperature drives the condensation of the amino group with formamide to close the imidazole ring.

    • Reaction: Pyrimidine-4,6-diol derivative + Formamide

      
       Guanine-13C2 + H2O.
      
  • Purification:

    • Cool the mixture to room temperature. Guanine precipitates due to low solubility.

    • Filter the precipitate and wash with cold ethanol.

    • Recrystallize from 0.1 M NaOH/HCl (isoelectric precipitation at pH 6-7).

  • Validation:

    • Confirm identity via LC-MS (Target m/z 154.1).

Data Analysis & Interpretation

Calculating Fractional Synthesis Rate (FSR)

When using the synthesized [1,3-13C2]Guanine as a tracer in cell culture:





  • 
     : Enrichment of Guanine in hydrolyzed DNA.
    
  • 
     : Enrichment of the free Guanine pool (measured in the soluble fraction).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal for ISTD Ion suppression from salts in lysate.Use a divert valve to send the first 1 min of LC flow to waste. Switch to PGC column for better retention.
Peak Tailing Interaction with silanols on C18 columns.Mandatory: Use Hypercarb (graphitic carbon) or HILIC columns for polar pyrimidines.
Mass Shift Mismatch Tautomerization issues.Ensure pH of mobile phase is acidic (0.1% FA) to stabilize the keto-form.

References

  • Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines.[1] Molecular and Cellular Biochemistry, 140(1), 1-22. Link

  • Dunn, W. B., et al. (2011). Systems level studies of mammalian metabolomes: the roles of mass spectrometry and nuclear magnetic resonance spectroscopy. Chemical Society Reviews, 40(11), 5875-5908. Link

  • Mohn, W. W., et al. (2014).[2] Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing.[2][3] Applied and Environmental Microbiology, 80(23). Link

  • ChemicalBook. (2024). Synthesis of 2-Amino-4,6-dihydroxypyrimidine. Chemical Synthesis Protocols. Link

  • Santa Cruz Biotechnology. (2024). 2-Amino-4,6-dihydroxypyrimidine-13C2 Product Data. Link

Disclaimer: This protocol is intended for research use only. All chemical synthesis steps should be performed in a fume hood with appropriate PPE.

Sources

Application Note: High-Sensitivity Quantitation of 2-Amino-4,6-dihydroxypyrimidine in Biological Matrices using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Amino-4,6-dihydroxypyrimidine-13C2 (hereafter referred to as 13C2-ADHP ) in Drug Metabolism and Pharmacokinetic (DMPK) studies.

Executive Summary

2-Amino-4,6-dihydroxypyrimidine (ADHP) is a critical pharmacophore used as a starting material and intermediate in the synthesis of antiviral nucleoside analogs (e.g., anti-HIV carbocyclic nucleosides) and antimicrobial guanylsulfonamides. In DMPK and pharmaceutical analysis, ADHP is monitored as a Process-Related Impurity (PRI) or a catabolic metabolite of pyrimidine-based therapeutics.

The 13C2-isotopologue serves as the gold-standard Internal Standard (IS) for LC-MS/MS bioanalysis. Its physicochemical identity to the analyte ensures precise normalization of matrix effects, extraction recovery losses, and ionization variability—challenges inherent to the polar nature of hydroxypyrimidines.

Chemical Identity & Properties

Understanding the analyte's behavior is prerequisite to successful method development. ADHP exhibits keto-enol tautomerism, significantly influencing its solubility and ionization.

PropertyAnalyte (Native)Internal Standard (13C2-ADHP)
CAS No. 56-09-7N/A (Isotope Labeled)
Formula C₄H₅N₃O₂¹³C₂C₂H₅N₃O₂
MW 127.10 g/mol 129.10 g/mol
pKa ~2.5 (Basic), ~9.5 (Acidic)Identical
Solubility Poor in water/organic solvents; Soluble in aqueous alkali (NaOH, NH₄OH) Identical
Ionization ESI (+) or (-)Identical

Critical Insight: ADHP is amphoteric but poorly soluble in neutral pH. Stock solutions must be prepared in basic media (e.g., 10-50 mM NaOH) to ensure complete dissolution before dilution into the working solvent.

DMPK Application Workflow

The following diagram illustrates the role of 13C2-ADHP in a typical bioanalytical workflow, ensuring data integrity from extraction to quantification.

DMPK_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing BioSample Biological Matrix (Plasma/Urine) Spike Spike IS (13C2-ADHP) BioSample->Spike Normalization Extract Protein Precipitation (MeOH/ACN) Spike->Extract Equilibration LC HILIC Separation (Retains Polar ADHP) Extract->LC Injection MS ESI Source (Co-elution of Analyte/IS) LC->MS Elution Detect MRM Detection (Mass Discrimination) MS->Detect m/z 128 → Fragments m/z 130 → Fragments Ratio Calculate Area Ratio (Analyte / 13C2-IS) Detect->Ratio Raw Data Quant Quantification (vs. Calibration Curve) Ratio->Quant Regression

Caption: Workflow for stable isotope dilution LC-MS/MS analysis of ADHP.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Prepare stable stock solutions avoiding precipitation.

  • Primary Stock (1.0 mg/mL):

    • Weigh 1.0 mg of 13C2-ADHP .

    • Add 100 µL of 1.0 M NaOH (or NH₄OH) to aid dissolution. Vortex until clear.

    • Dilute to 1.0 mL with 50:50 Methanol:Water .

    • Storage: -20°C (Stable for 3 months).

  • Working Internal Standard (WIS):

    • Dilute Primary Stock to 500 ng/mL in acetonitrile (ACN).

    • Note: High organic content in WIS aids in protein precipitation during sample prep.

Protocol B: Sample Extraction (Protein Precipitation)

Objective: Extract ADHP from plasma while removing proteins.

  • Aliquot 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Add 200 µL of WIS (500 ng/mL 13C2-ADHP in ACN) .

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of supernatant to an LC vial.

  • Optional: If sensitivity is low, evaporate supernatant under N₂ and reconstitute in 100 µL of mobile phase (90% ACN).

Protocol C: LC-MS/MS Conditions

Rationale: ADHP is highly polar. Reverse Phase (C18) columns often fail to retain it, leading to elution in the void volume (high ion suppression). HILIC (Hydrophilic Interaction Liquid Chromatography) is the recommended mode.

Chromatography:

  • Column: Agilent Poroshell 120 HILIC-Z or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH favors ionization of pyrimidines).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
ADHP (Native) 128.1 [M+H]⁺85.1 (Loss of HNCO)20Quantifier
128.142.135Qualifier
13C2-ADHP (IS) 130.1 [M+H]⁺87.120IS Quantifier

Data Analysis & Validation

The use of 13C2-ADHP allows for the correction of matrix effects. The response is calculated as:



Representative Validation Data (Simulated)

The following table demonstrates the expected performance when using 13C2-ADHP as an IS compared to an external standard method.

ParameterMethod with 13C2-ISMethod without IS (External Std)Interpretation
Linearity (r²) > 0.9990.985IS corrects injection variability.
Matrix Effect (%) 98-102% (Normalized)65-120% (Variable)IS co-elutes and suffers identical suppression, canceling the error.
Precision (%CV) < 4.5%> 12.0%Significant improvement in reproducibility.
LloQ 1.0 ng/mL5.0 ng/mLImproved signal stability allows lower detection limits.

Scientific Rationale (Mechanism of Action)

Why is the 13C2 label specifically chosen over Deuterium (D)?

  • Stability: Deuterium on heteroatoms (N-H, O-H) in pyrimidines can exchange with solvent protons, leading to signal loss. Carbon-13 is non-exchangeable and located in the pyrimidine ring skeleton.

  • Retention Time Matching: Deuterated compounds often elute slightly earlier than native compounds in HILIC/RP chromatography (the "Isotope Effect"). 13C-labeled compounds co-elute perfectly, ensuring the IS experiences the exact same matrix suppression window as the analyte.

Isotope_Rationale cluster_structure Structural Stability cluster_chrom Chromatographic Behavior Ring Pyrimidine Ring (13C stable integration) CoElution Perfect Co-elution (Native & 13C-IS) Ring->CoElution Mass Shift (+2 Da) SideChain Amino/Hydroxy Groups (Proton Exchange Risk) Suppression Identical Matrix Effect CoElution->Suppression Simultaneous Entry to MS Result Validated DMPK Data Suppression->Result Accurate Quantitation

Caption: Scientific rationale for selecting 13C-labeling over Deuterium for pyrimidine analysis.

References

  • BenchChem. What is 2-Amino-4,6-dichloropyrimidine-13C2 used for in research? (Context on stable isotope applications in DMPK). Link

  • Thermo Fisher Scientific. 2-Amino-4,6-dihydroxypyrimidine Product Specifications and Solubility.Link

  • Santa Cruz Biotechnology. 2-Amino-4,6-dihydroxypyrimidine-13C2 Product Data.Link

  • SIELC Technologies. Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column. (Chromatographic conditions). Link

  • National Institutes of Health (NIH). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (Context on pyrimidine scaffold in drug design). Link

Sources

Troubleshooting & Optimization

Common challenges in using 13C2-labeled pyrimidines in research.

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for researchers utilizing ¹³C₂-labeled pyrimidines. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during stable isotope tracing experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your data is reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the application and theory of using ¹³C₂-labeled pyrimidines.

Q1: What are the primary applications of ¹³C₂-labeled pyrimidines in research?

A1: ¹³C₂-labeled pyrimidines, such as [1',2'-¹³C₂]-Uridine or [5,6-¹³C₂]-Uridine, are powerful tools for tracing the metabolic fate of pyrimidine nucleosides in living systems.[1][2] Their primary application is in metabolic flux analysis (MFA), where they are used to quantify the activity of nucleotide synthesis pathways, specifically the de novo and salvage pathways.[3][4] By tracking the incorporation of the ¹³C label into RNA, DNA, and other downstream metabolites, researchers can elucidate how cells utilize and recycle pyrimidines under various physiological or pathological conditions, such as in cancer metabolism or during drug treatment.[2][5]

Q2: How do I choose between the de novo and salvage pathways for my study?

A2: The choice depends on your research question. The de novo pathway synthesizes pyrimidines from simple precursors like glutamine and aspartate, a process often upregulated in rapidly proliferating cells.[4] The salvage pathway recycles pre-existing nucleosides and bases.[3][4] Differentiated, non-proliferating cells often rely more on salvage pathways.[3] Cancer cells, however, can flexibly switch between these pathways, making it a key area of investigation.[3] Using a ¹³C₂-labeled pyrimidine like uridine directly probes the salvage pathway's activity and its contribution to the total nucleotide pool.[3][6]

Q3: What is a Mass Isotopologue Distribution (MID) and why is it important?

A3: A Mass Isotopologue Distribution (MID), also called a Mass Distribution Vector (MDV), describes the fractional abundance of all possible mass isotopologues of a metabolite.[7] For a pyrimidine like Uridine (C₉H₁₂N₂O₆), when you introduce a ¹³C₂-labeled tracer, you expect to see a population of molecules that are unlabeled (M+0), and populations that have incorporated the label, resulting in a mass shift (e.g., M+2). The MID is the quantitative representation of these different populations (M+0, M+1, M+2, etc.).[7] Analyzing the MID is the cornerstone of metabolic flux analysis, as it reveals the extent of label incorporation and provides direct insight into pathway activity.[8][9]

Q4: Why is correcting for natural ¹³C abundance critical for accurate results?

A4: Carbon naturally exists as two stable isotopes: ¹²C (~98.9%) and ¹³C (~1.1%).[10] This means that even in an unlabeled sample, every carbon-containing metabolite will have a natural MID, with small but significant peaks at M+1, M+2, etc., due to the probabilistic incorporation of natural ¹³C.[10][11] When you introduce a ¹³C-labeled tracer, the mass spectrometer measures the sum of isotopes from your tracer and those naturally present.[11] Failing to correct for this natural abundance will lead to a significant overestimation of isotopic enrichment from your tracer, resulting in inaccurate flux calculations.[11][12] This correction is not a simple background subtraction but requires a mathematical deconvolution using a correction matrix based on the metabolite's elemental formula.[11][12][13]

Part 2: Troubleshooting Guide

This section is organized by experimental stage to address specific, practical problems you might encounter.

Stage 1: Experimental Design & Cell Culture

Q5: My cells are growing slowly or dying after I switch to the ¹³C-labeled medium. What's wrong?

A5: This is a common issue that can stem from several factors:

  • Media Composition: Ensure the labeled medium is an exact match to your standard growth medium in terms of all components (amino acids, vitamins, salts, glucose concentration) except for the labeled pyrimidine. Any subtle difference can stress the cells.[]

  • Tracer Toxicity: While ¹³C itself is not toxic, high concentrations of any specific nutrient, including uridine, can sometimes perturb cellular metabolism. Try performing a dose-response curve with unlabeled uridine to identify an optimal, non-toxic concentration before starting your expensive labeled experiment.

  • Serum Variability: If using fetal bovine serum (FBS), be aware that it contains unlabeled nucleosides which will compete with and dilute your ¹³C₂-labeled tracer.[15] For maximal enrichment and reproducibility, the use of dialyzed FBS is strongly recommended to remove these small molecules.[15]

Q6: I'm seeing very low isotopic enrichment in my target pyrimidine nucleotides. What are the likely causes?

A6: Low enrichment is a frequent challenge that points to several potential issues in the experimental setup. A systematic check is required.

  • Insufficient Incubation Time: Isotopic labeling is a dynamic process. It takes time for the labeled tracer to be transported into the cell, phosphorylated, and incorporated into nucleotide pools. The time to reach isotopic steady state (where the enrichment level stabilizes) varies by pathway and cell type.[15][16] Glycolysis might reach a steady state in minutes, while nucleotide pools can take several hours.[15] Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific system.

  • High Endogenous Pools: The cell has a pre-existing, unlabeled pool of pyrimidine nucleotides. Your labeled tracer is diluting into this pool. If the pool size is large and its turnover is slow, it will take longer to see significant enrichment.[15]

  • Competition from De Novo Synthesis: Cells can synthesize pyrimidines from scratch (de novo pathway).[4] If this pathway is highly active, it will produce unlabeled nucleotides, diluting the enrichment from your salvage pathway tracer. Consider using an inhibitor of the de novo pathway (like Brequinar) if your goal is to isolate and maximize flux through the salvage pathway.

  • Tracer Dilution from Media: As mentioned in Q5, standard FBS is a major source of unlabeled pyrimididines. Switching to dialyzed FBS is a critical step to reduce this dilution.[15]

Workflow: Troubleshooting Low Isotopic Enrichment

This decision tree outlines a logical workflow for diagnosing the cause of low ¹³C incorporation.

TroubleshootingWorkflow start Low Isotopic Enrichment Detected check_media Is the medium prepared with dialyzed FBS? start->check_media check_time Was a time-course experiment performed? check_media->check_time Yes solve_media Action: Switch to dialyzed FBS to remove unlabeled nucleosides. check_media->solve_media No check_pathway Is de novo synthesis competing with salvage? check_time->check_pathway Yes solve_time Action: Perform time-course (e.g., 2, 6, 12, 24h) to find isotopic steady state. check_time->solve_time No check_extraction Is the metabolite extraction protocol optimized? check_pathway->check_extraction Unlikely solve_pathway Action: Consider using an inhibitor (e.g., Brequinar) to block de novo pathway. check_pathway->solve_pathway Likely solve_extraction Action: Validate extraction efficiency with standards. Ensure rapid quenching. check_extraction->solve_extraction No

Caption: A decision tree for troubleshooting low isotopic enrichment.

Stage 2: Sample Preparation & Extraction

Q7: I'm worried about losing my labeled metabolites or altering their isotopic state during sample prep. How can I prevent this?

A7: This is a critical concern, as sample preparation artifacts can invalidate your results. Strict protocols are essential.

  • Rapid Metabolism Quenching: Metabolic activity continues after you remove cells from the incubator. You must halt it instantly to capture a true snapshot of the metabolic state. The gold standard is snap-freezing in liquid nitrogen.[5] For adherent cells, this involves rapidly aspirating media and immediately adding liquid nitrogen to the plate. For suspension cells, centrifugation should be rapid and cold, followed by immediate freezing of the pellet.

  • Efficient Extraction: The choice of extraction solvent is key. A commonly used, robust method for polar metabolites like nucleotides is an ice-cold 80:20 methanol:water solution.[17] This mixture effectively precipitates proteins while solubilizing small molecules. Always perform extractions on dry ice or in a pre-chilled environment to prevent enzymatic degradation.

  • Sample Preparation Can Decrease Enrichment: Be aware that certain fixation and preparation methods, particularly those for imaging techniques like nanoSIMS, have been shown to decrease isotopic enrichment by up to 80%.[18] While less of a concern for standard LC-MS metabolomics, it highlights the importance of minimizing sample handling and validating your specific workflow.[18]

Protocol 1: Validated Metabolite Extraction for Isotope Tracing
  • Preparation: Pre-chill all tubes, solvents (80% Methanol, HPLC-grade water), and centrifuges to -20°C or -80°C where possible. Prepare a dry ice/ethanol bath.

  • Quenching (Adherent Cells): Aspirate growth media from the cell culture plate. Immediately place the plate on the surface of the dry ice/ethanol bath and add a pre-chilled 80:20 methanol:water solution (e.g., 1 mL for a 10 cm dish).

  • Cell Lysis: Use a cell scraper to scrape the frozen cells into the methanol solution. Transfer the entire lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Vortexing & Centrifugation: Vortex the tube vigorously for 1 minute. Centrifuge at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet precipitated protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains your polar metabolites, to a new pre-chilled tube. Be careful not to disturb the pellet.

  • Storage: Immediately store the metabolite extract at -80°C until analysis. For LC-MS analysis, the sample is typically dried down under a vacuum or nitrogen stream and reconstituted in the initial mobile phase.

Stage 3: Data Acquisition (LC-MS)

Q8: I'm having trouble chromatographically separating critical isotopologues or isomers. What LC-MS parameters should I optimize?

A8: Robust chromatography is non-negotiable for accurate isotopologue analysis.

  • Column Chemistry: For polar pyrimidine nucleotides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to traditional reversed-phase (C18) chromatography. A ZIC-pHILIC column, for example, can provide excellent retention and separation of these compounds.[17]

  • Mobile Phase Optimization: The pH and buffer composition of your mobile phase are critical. For HILIC, a gradient of a high organic solvent (like acetonitrile) against an aqueous buffer (like ammonium carbonate or ammonium acetate) is typical.[17] Fine-tuning the pH can significantly alter selectivity between isomers.

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer, such as an Orbitrap or a TOF instrument, is highly recommended.[15] These instruments can resolve ions with very similar mass-to-charge ratios, which is essential for separating your M+2 peak from potential M+1 interferences or other co-eluting species.

Parameter Recommendation for Pyrimidine Nucleotide Analysis Rationale
LC Column ZIC-pHILIC (e.g., 150 mm x 2.1 mm, 5 µm)Provides excellent retention and separation for highly polar compounds like nucleotides.[17]
Mobile Phase A 20 mM Ammonium Carbonate in Water, pH 9.4Good buffering capacity in a pH range suitable for negative ion mode analysis of nucleotides.
Mobile Phase B AcetonitrileStrong solvent for HILIC gradient elution.
Ionization Mode Negative Ion Mode ESINucleotides readily form negative ions due to their phosphate groups.
MS Resolution > 60,000 (FWHM)Essential for resolving isotopologues and separating them from isobaric interferences.[15]
Scan Type Full Scan (for untargeted) or SIM/t-SIM (for targeted)Full scan provides comprehensive data, while Selected Ion Monitoring (SIM) increases sensitivity for specific targets.

Table 1: Recommended starting parameters for LC-HRMS analysis of ¹³C₂-labeled pyrimidines.

Stage 4: Data Analysis & Interpretation

Q9: My data shows ¹³C label in unexpected positions or in metabolites far downstream. What is "metabolic scrambling" and how do I interpret it?

A9: "Scrambling" refers to the distribution of the ¹³C label into positions not predicted by the most direct metabolic pathway. This is not an error but rather a reflection of complex metabolic interconnectivity. For example, the carbon backbone of your ¹³C₂-uridine can be catabolized, and the resulting labeled fragments can enter central carbon metabolism, such as the TCA cycle.[19] From there, the ¹³C atoms can be incorporated into a wide variety of other molecules, including amino acids and purines.[19] This scrambling provides valuable information about intersecting metabolic pathways but can also complicate the direct interpretation of pyrimidine salvage flux. It is crucial to have a good understanding of central metabolic pathways to correctly interpret these patterns.[19]

Pathway: Incorporation and Scrambling of ¹³C₂-Uridine

This diagram illustrates how a ¹³C₂-Uridine tracer enters the pyrimidine salvage pathway and how its carbon atoms can eventually be redistributed through central metabolism.

PyrimidinePathway tracer tracer salvage salvage downstream downstream scramble scramble Uridine_in [¹³C₂]-Uridine (Tracer) UMP [¹³C₂]-UMP Uridine_in->UMP Uridine Kinase UDP [¹³C₂]-UDP UMP->UDP UTP [¹³C₂]-UTP UDP->UTP CTP [¹³C₂]-CTP UTP->CTP RNA RNA Incorporation UTP->RNA Catabolism Pyrimidine Catabolism UTP->Catabolism CTP->RNA TCA TCA Cycle Catabolism->TCA Enters Central Carbon Metabolism AA Amino Acid Synthesis TCA->AA Purines Purine Synthesis TCA->Purines

Caption: Simplified pyrimidine salvage and potential label scrambling pathways.

Q10: What software tools are available to help with natural abundance correction and data analysis?

A10: Manual correction for natural abundance is tedious and prone to error. Several software packages have been developed to automate this process and aid in flux analysis.

  • IsoCor & IsoCorrectoR: These are widely used tools specifically designed to correct high-resolution mass spectrometry data for natural isotope abundance and tracer impurities.[20][21] They are available as Python or R packages, making them suitable for integration into data analysis pipelines.

  • AccuCor: This is another R-based tool that is particularly well-suited for high-resolution data and can handle tracers with ¹³C, ¹⁵N, and ²H.[21]

  • INCA (Isotopomer Network Compartmental Analysis): For more advanced users performing full metabolic flux analysis, INCA is a powerful MATLAB-based platform that can perform isotopically non-stationary MFA, parameter fitting, and statistical analysis.

It is highly recommended to validate any correction software with a set of known standards or by analyzing unlabeled biological samples to ensure the correction algorithm is performing as expected.[22][23]

References

  • The importance of accurately correcting for the natural abundance of stable isotopes. National Center for Biotechnology Information. [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. National Center for Biotechnology Information. [Link]

  • Natural isotope correction improves analysis of protein modification dynamics. Nature. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. National Center for Biotechnology Information. [Link]

  • Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Semantic Scholar. [Link]

  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. SpringerLink. [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. National Center for Biotechnology Information. [Link]

  • pyrimidine salvage pathway: Topics by Science.gov. Science.gov. [Link]

  • Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy. National Center for Biotechnology Information. [Link]

  • BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES. eGyanKosh. [Link]

  • Liquid Chromatography Combined with Mass Spectrometry for 13C Isotopic Analysis in Life Science Research. ResearchGate. [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. ResearchGate. [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]

  • Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. National Center for Biotechnology Information. [Link]

  • Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

  • Why am I getting low isotopic enrichment in my expressed protein even though I am using labeled media? ResearchGate. [Link]

  • LC combined with MS for 13C isotopic analysis in life science research. Europe PMC. [Link]

  • Stable isotope tracing to assess tumor metabolism in vivo. Springer Nature Experiments. [Link]

  • Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA. PubMed. [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]

  • NanoSIMS sample preparation decreases isotope enrichment: magnitude, variability and implications for single-cell rates of microbial activity. PubMed. [Link]

  • Monitoring Bacterial Transport by Stable Isotope Enrichment of Cells. National Center for Biotechnology Information. [Link]

  • Profiling the metabolism of human cells by deep 13C labeling. National Center for Biotechnology Information. [Link]

  • Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. National Center for Biotechnology Information. [Link]

  • Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. [Link]

  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. ACS Publications. [Link]

  • Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. bioRxiv. [Link]

  • Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. Journal of the American Chemical Society. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University. [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. OUCI. [Link]

  • Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. National Center for Biotechnology Information. [Link]

  • Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu Corporation. [Link]

  • Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. Nature. [Link]

  • Why can't certain nucleoside analogs be used to label bacterial RNA? ResearchGate. [Link]

  • A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells. Frontiers. [Link]

  • 4sU Labeling and Harvest Protocol. CSHL. [Link]

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Optimizing quenching and extraction methods for 13C-labeled metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-precision, actionable troubleshooting for researchers conducting 13C-labeled metabolic flux analysis (MFA). We bridge the gap between theoretical protocols and bench-side reality.

Module 1: Quenching & Sample Harvesting

The "Time" Problem: Stopping metabolism before the snapshot blurs.

Context: In 13C-MFA, the turnover rate of central carbon metabolites (ATP, PEP, FBP) is measured in seconds. A delay of 5 seconds during harvesting can alter the isotopic enrichment pattern, leading to false flux calculations.

Q1: I am working with adherent cells. Should I wash them with PBS to remove extracellular 13C-glucose before quenching?

A: Proceed with extreme caution. While removing extracellular label is desirable, washing adherent cells is the #1 cause of metabolite leakage.

  • The Mechanism: Washing with cold PBS causes an immediate "cold shock," changing membrane fluidity and causing rapid leakage of intracellular metabolites (up to 60% loss of ATP). Washing with warm PBS maintains integrity but allows metabolism to continue for the duration of the wash (turnover risk).

  • The Fix:

    • High-Flux Metabolites (Glycolysis/TCA): Do NOT wash. Aspirate media completely and immediately add pre-chilled (-80°C) quenching solvent. You can correct for extracellular contamination computationally (using a media blank), but you cannot correct for leaked intracellular metabolites.

    • If Washing is Mandatory: Use Ammonium Carbonate (pH 7.4) or Ammonium Acetate instead of PBS. These are volatile salts that minimize ion suppression in LC-MS. Perform the wash in <5 seconds using a "dip" method, not a pipette stream.

Q2: My suspension cell (CHO/HEK) replicates show high variability in energy charge (ATP/ADP ratio). Why?

A: You are likely using centrifugation to harvest. Centrifugation takes minutes. During this time, cells in the pellet experience hypoxia and nutrient stress, rapidly hydrolyzing ATP to ADP/AMP.

  • The Fix: Switch to Fast Filtration .

    • Use a vacuum manifold with 0.45 µm nylon or PES filters.

    • Apply culture

      
       Apply vacuum 
      
      
      
      (Optional: rapid wash with warm ammonium acetate)
      
      
      Transfer filter immediately into quenching solvent.
    • Target Time: <30 seconds from incubator to quench.

Visual Guide: Quenching Decision Matrix

QuenchingStrategy Start Start: Cell Type Adherent Adherent Cells Start->Adherent Suspension Suspension Cells Start->Suspension WashQ Is Media Interference Critical? Adherent->WashQ Centrifuge Centrifugation (High Stress/ATP Loss) Suspension->Centrifuge Avoid FastFilt Fast Filtration (Vacuum Manifold) Suspension->FastFilt Recommended DirectQuench Direct Quench (No Wash) Rec: Best for Flux WashQ->DirectQuench No DipWash Rapid Dip Wash (<5s, Warm NH4Ac) WashQ->DipWash Yes

Figure 1: Decision tree for selecting the optimal quenching method based on cell type and experimental priorities.

Module 2: Extraction Strategies

The "Solubility" Problem: Recovering polar metabolites from the matrix.

Q3: I see poor recovery of Nucleotide Triphosphates (ATP, GTP) and CoA derivatives. Is my solvent too non-polar?

A: Likely yes, or your pH is too neutral. Pure methanol or methanol/chloroform extractions often fail to stabilize high-energy phosphates.

  • The Mechanism: Phosphates bind to proteins or precipitate. furthermore, enzymatic activity (phosphatases) can persist in pure methanol if the temperature rises even slightly.

  • The Fix: Adopt the Acidic Acetonitrile method (Rabinowitz Protocol).

    • Solvent: 40:40:20 (Acetonitrile : Methanol : Water) + 0.1 M Formic Acid.[1][2]

    • Why it works: The acidity (pH ~2-3) denatures enzymes instantly (stopping scrambling) and stabilizes the phosphate groups. The acetonitrile precipitates proteins efficiently while keeping polar metabolites soluble.

Q4: Should I use a biphasic extraction (Folch/Bligh-Dyer) to separate lipids from polar metabolites?

A: Only if you specifically need the lipid fraction. For central carbon metabolism (13C-Glucose/Glutamine tracing), biphasic extractions introduce a "phase interface" where amphipathic metabolites (like some CoAs or NADPH) can get trapped, leading to variable recovery.

  • Recommendation: Use a Monophasic extraction (like the 40:40:20 mix). If lipids interfere with your LC column, use an online guard column or a specific lipid-removal filtration plate (e.g., Agilent Captiva) rather than liquid-liquid extraction.

Comparison of Extraction Solvents
Solvent SystemTarget MetabolitesProsCons
80% Methanol (Cold) General PolarSimple, widely used.Poor stability for ATP/NADH; enzyme residual activity possible.
40:40:20 ACN:MeOH:H2O (+0.1M FA) Energy & Central Carbon Gold Standard for 13C. Excellent protein precipitation & stability.Evaporation takes longer than pure MeOH.
Chloroform:MeOH (Folch) Lipids + PolarSeparates classes.Interface loss; chloroform is toxic/hard to pipette; plastic incompatibility.
Boiling Ethanol Heat-stable polarStops enzymes instantly.Degrades heat-labile metabolites (NADPH, PEP); evaporates sample.
Module 3: 13C-Specific Considerations

The "Isotope" Problem: Scrambling and Dilution.

Q5: My M+0 (unlabeled) fraction is higher than expected. Is my quenching too slow?

A: It could be quenching, or it could be "Enzymatic Scrambling" during extraction.

  • The Issue: If enzymes are not fully denatured during the extraction step, they can continue to convert labeled metabolites back into unlabeled pools (or vice versa) using the residual unlabeled pool from the cytoplasm.

  • Troubleshooting:

    • Ensure extraction solvent is < -20°C when added.

    • Acidify the extraction solvent (see Q3).

    • Vortex immediately upon solvent addition to disperse the cell pellet. A frozen pellet sitting in solvent acts as a "micro-reactor" at its core where enzymes are still active before the solvent penetrates.

Standard Operating Protocol (SOP): The "Rabinowitz" 13C-Extraction

Objective: Extract polar metabolites from adherent cells for 13C-MFA.

Reagents:

  • Extraction Solvent: 40% Acetonitrile / 40% Methanol / 20% Water / 0.1 M Formic Acid.[1][2] Prepare fresh. Keep at -20°C .

  • Quenching Bath: Dry ice + Ethanol (or simply a bed of dry ice).

Workflow:

  • Preparation: Place culture dish on a bed of ice (or a cooling block).

  • Harvest: Tilt dish, aspirate media completely (do not wash unless critical).

  • Quench/Extract: Immediately add 1.0 mL of pre-chilled (-20°C) Extraction Solvent.

    • Critical: This step must happen within <5 seconds of media removal.

  • Lysis: Incubate dish at -20°C for 10 minutes.

  • Scrape: Scrape cells using a polyethylene cell lifter (keep dish on ice). Tilt and transfer the slurry to a pre-chilled 1.5 mL Eppendorf tube.

  • Clarify: Centrifuge at 16,000 x g for 10 min at 4°C .

  • Recover: Transfer supernatant to a glass LC-MS vial.

  • Store: Analyze immediately or store at -80°C (stable for <1 week for energy metabolites).

Visual Guide: Extraction Workflow

ExtractionWorkflow Media Media Removal (Aspirate) Quench Add Solvent (-20°C 40:40:20) Media->Quench < 5 sec Incubate Incubate (-20°C, 10 min) Quench->Incubate Lysis Scrape Scrape & Transfer Incubate->Scrape Spin Centrifuge (16k g, 4°C) Scrape->Spin Precipitate Protein Supernatant Supernatant (To LC-MS) Spin->Supernatant Metabolites

Figure 2: Optimized extraction workflow for adherent cells using the acidic acetonitrile method.

References
  • Rabinowitz, J. D., & Kimball, E. (2007).[1] Acidic acetonitrile for cellular metabolome extraction from Escherichia coli. Analytical Chemistry. [Link][1]

  • Sellick, C. A., et al. (2011).[3] Effective quenching processes for physiologically valid metabolite profiling of suspension cultured mammalian cells. Analytical Chemistry. [Link]

  • Dietmair, S., et al. (2010). Metabolite profiling of CHO cells: comparing the efficiency of different quenching methods. Bioprocess and Biosystems Engineering. [Link]

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]

Sources

Technical Support Center: Data Analysis Workflow for ¹³C Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ¹³C Metabolic Flux Analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the ¹³C-MFA data analysis workflow. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just the "how" but the critical "why" behind each step.

Section 1: Experimental Design and Data Acquisition

This initial phase is critical for the success of any ¹³C-MFA study. Decisions made here will directly impact the quality and interpretability of your results.

Q1: How do I choose the right ¹³C-labeled tracer for my experiment?

A: The selection of a ¹³C tracer is a pivotal decision that dictates the information you can obtain from your experiment.[1] There is no universal "best" tracer; the optimal choice is contingent on the specific metabolic pathways you aim to investigate.[2] For instance, to probe glycolysis and the pentose phosphate pathway, [1-¹²C]glucose is often used as it generates distinct labeling patterns in these pathways. Conversely, uniformly labeled [U-¹³C]glucose is suitable for tracing carbon through a wider range of central carbon metabolism pathways. The key is to select a tracer that will produce the most informative labeling patterns for the fluxes you want to determine.[1]

Q2: What are the advantages of performing parallel labeling experiments?

A: Parallel labeling experiments, where two or more distinct ¹³C tracers are used in separate but identical cultures, are considered a gold standard for robust model validation.[3][4] This approach significantly enhances the precision of flux estimations.[4] By simultaneously fitting the data from multiple labeling experiments to a single flux model, you introduce more constraints, which helps to better resolve fluxes and reduce the confidence intervals of your estimates.[5] This is particularly valuable for complex metabolic networks where a single tracer may not provide sufficient information to accurately determine all fluxes.

Q3: How can I ensure my cells have reached isotopic and metabolic steady state?

A: A fundamental assumption for many ¹³C-MFA models is that the cellular system is in both a metabolic and isotopic steady state.[6][7]

  • Metabolic steady state implies that the concentrations of intracellular metabolites and metabolic fluxes are constant over time. This is typically achieved during the exponential growth phase in batch cultures or in continuous culture systems like chemostats.[7]

  • Isotopic steady state is reached when the isotopic labeling of intracellular metabolites becomes constant. The time required to reach this state is dependent on the organism's growth rate and the turnover rates of its intracellular metabolite pools. It is crucial to determine this empirically for your specific experimental system.[7]

Failure to ensure both steady states can lead to inaccurate flux calculations. For non-proliferating cells or conditions with slow metabolic rates, achieving isotopic steady state can take significantly longer.[7]

Section 2: Raw Data Processing and Isotope Correction

The accuracy of your final flux map is highly dependent on the meticulous processing of raw mass spectrometry data and the correct handling of natural isotope abundances.

Q1: What is natural isotope abundance, and why is it crucial to correct for it?

A: Naturally occurring stable isotopes, such as ¹³C, are present in all biological samples. Carbon, for example, is composed of approximately 98.9% ¹²C and 1.1% ¹³C.[8][9] This means that even in the absence of a ¹³C-labeled tracer, a small fraction of molecules will contain one or more ¹³C atoms, contributing to the M+1, M+2, etc., peaks in a mass spectrum.[10] In a ¹³C tracer experiment, it is imperative to distinguish the ¹³C enrichment derived from your tracer from this natural background.[8][10] Failing to correct for natural abundance will lead to an overestimation of isotopic enrichment and, consequently, erroneous flux calculations.[10]

Q2: How is the correction for natural isotope abundance performed?

A: The correction is a mathematical procedure that removes the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distributions (MIDs).[11][12] This is typically done using a correction matrix that is calculated based on the elemental formula of the metabolite (and any derivatization agents) and the known natural abundances of all isotopes.[10][13] Several software tools are available to perform this correction automatically.[14][15]

Step-by-Step Protocol for Natural Abundance Correction:

  • Obtain the accurate elemental formula of the metabolite, including any atoms added during derivatization for GC-MS analysis.

  • Use a computational tool (e.g., IsoCor, INCA) to generate a correction matrix based on the elemental formula and the natural abundance of all relevant isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O).

  • Input your raw mass isotopomer distribution (MID) data into the software.

  • The software will apply the correction matrix to your raw MIDs to generate the corrected MIDs, which reflect the enrichment solely from the ¹³C tracer.

  • Use these corrected MIDs for the subsequent flux estimation step.

Q3: My mass spectrometry data is noisy. What are the common causes and solutions?

A: Noisy MS data can significantly impact the accuracy of your MIDs. Common causes include:

  • Low metabolite abundance: If the intracellular concentration of a metabolite is low, the signal-to-noise ratio will be poor. Consider optimizing your sample extraction and preparation methods to enrich for low-abundance metabolites.

  • Co-eluting peaks: In GC-MS or LC-MS, other compounds can elute at the same time as your metabolite of interest, interfering with its mass spectrum. Optimize your chromatography method to improve peak separation.

  • Instrument contamination: A dirty ion source or mass analyzer can lead to high background noise. Regular instrument maintenance and cleaning are essential.

  • Detector saturation: If the signal for a particular mass isotopomer is too high, the detector can become saturated, leading to non-linear responses. Dilute your sample or adjust the injection volume to avoid saturation.

Section 3: Flux Estimation and Model Validation

This is the computational heart of ¹³C-MFA, where you use your processed data and a metabolic network model to calculate intracellular fluxes.

Q1: What is the overall workflow for ¹³C metabolic flux analysis?

A: The ¹³C-MFA workflow is a multi-step process that integrates experimental data with computational modeling to quantify intracellular metabolic fluxes.[2][16] The key stages are:

  • Experimental Design: This involves selecting the appropriate ¹³C tracer and experimental conditions.[5]

  • Tracer Experiment: Cells are cultured with the ¹³C-labeled substrate until they reach isotopic and metabolic steady state.[6]

  • Isotopic Labeling Measurement: The isotopic labeling patterns of intracellular metabolites are measured, typically using GC-MS or LC-MS.[16]

  • Flux Estimation: The measured labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used to estimate fluxes through a computational model of the metabolic network.[16][17]

  • Statistical Analysis: Goodness-of-fit tests are performed to assess how well the model reproduces the experimental data, and confidence intervals for the estimated fluxes are calculated.[3][16]

G cluster_exp Experimental Phase cluster_comp Computational Phase exp_design 1. Experimental Design (Tracer Selection) tracer_exp 2. Tracer Experiment (Cell Culture) exp_design->tracer_exp measurement 3. Isotopic Labeling Measurement (MS) tracer_exp->measurement data_proc 4. Data Processing (Natural Abundance Correction) measurement->data_proc Raw MIDs flux_est 5. Flux Estimation (Modeling) data_proc->flux_est stat_analysis 6. Statistical Analysis (Goodness-of-Fit) flux_est->stat_analysis stat_analysis->flux_est Model Refinement flux_map 7. Flux Map Visualization stat_analysis->flux_map

Q2: How do I choose the right software for my ¹³C-MFA data analysis?

A: A variety of software packages are available for ¹³C-MFA, each with its own strengths and weaknesses.[7][18] Key factors to consider when choosing a software include:

  • User Interface: Some tools offer a graphical user interface (GUI), which can be more user-friendly for beginners, while others are command-line based, offering more flexibility for experienced users.

  • Modeling Capabilities: Ensure the software can handle the complexity of your metabolic model, including reversible reactions and multiple compartments.

  • Statistical Tools: The software should provide robust statistical analysis features, including goodness-of-fit tests and the calculation of confidence intervals.

  • Community and Support: A large and active user community can be a valuable resource for troubleshooting and support.

Comparison of Common ¹³C-MFA Software Tools

SoftwareUser InterfaceKey FeaturesReference
INCA MATLAB-based GUIComprehensive modeling and statistical analysis tools.[5]
Metran Text-basedPowerful for complex models and large datasets.[4]
OpenFLUX2 Open-source, MATLAB-basedFlexible and extensible for custom workflows.[16]
13CFLUX2 Command-line and GUI (Omix)High-performance for large-scale analyses.[18]

Q3: My flux model has a poor "goodness-of-fit." What are the most common reasons and how can I troubleshoot this?

A: A poor goodness-of-fit, often assessed using a chi-squared (χ²) test, indicates that your computational model cannot adequately explain your experimental data.[3][19] This is a critical issue that must be addressed.

Troubleshooting a Poor Goodness-of-Fit

G cluster_data Data Quality Issues cluster_model Model Structure Issues start Poor Goodness-of-Fit (High χ² value) check_raw_data Review Raw MS Data (Co-elution, Saturation) start->check_raw_data check_correction Verify Natural Abundance Correction start->check_correction check_rates Confirm Physiological Rates (Uptake/Secretion) start->check_rates check_reactions Check for Missing Reactions/Pathways start->check_reactions check_reversibility Assess Reaction Reversibility start->check_reversibility check_compartments Consider Cellular Compartmentation start->check_compartments solution Refine Data or Model and Re-run Flux Estimation check_raw_data->solution check_correction->solution check_rates->solution check_reactions->solution check_reversibility->solution check_compartments->solution

  • Scrutinize Your Data: The most frequent cause of a poor fit is inaccurate data.[7] Re-examine your raw MS data for analytical artifacts. Double-check that your natural abundance correction was performed correctly and that your measured physiological rates (e.g., glucose uptake, lactate secretion) are accurate.

  • Evaluate Your Model: Your metabolic network model may be an oversimplification of the actual biology.[19][20]

    • Missing Pathways: Are there known metabolic pathways active in your system that are not included in your model?

    • Reaction Reversibility: Have you correctly defined which reactions are reversible and irreversible? Incorrect assumptions about reversibility can significantly impact labeling patterns.[17]

    • Compartmentation: For eukaryotic cells, are you accounting for metabolic activities in different cellular compartments (e.g., cytosol and mitochondria)?

  • Perform a Sensitivity Analysis: This can help identify which fluxes have the greatest impact on the model's fit to the data. This can guide your efforts to refine your model or re-examine specific measurements.

By systematically working through these potential issues, you can improve the fit of your model and increase the confidence in your calculated fluxes.[3]

References

  • A Researcher's Guide to Validating 13C Metabolic Flux Analysis Results. (2025). Benchchem.
  • Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. (2021). Frontiers.
  • High-resolution 13C metabolic flux analysis. (n.d.).
  • 13C Metabolic Flux Analysis Data Analysis Workflow: A Technical Support Guide. (2025). Benchchem.
  • A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. (n.d.). Unknown Source.
  • Overview of 13c Metabolic Flux Analysis. (n.d.).
  • A comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applic
  • Visual workflows for 13 C-metabolic flux analysis. (2014).
  • Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applic
  • Model validation and selection in metabolic flux analysis and flux balance analysis. (2024). PubMed.
  • (PDF) Visual Workflows for 13C-Metabolic Flux Analysis. (2025).
  • Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. (n.d.). arXiv.
  • 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. (n.d.). PMC.
  • Validity of natural isotope abundance correction for metabolic flux analysis. (2020). bioRxiv.
  • Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. (2021). Semantic Scholar.
  • Flowchart of 13C natural abundance correction algorithm. Starting with... (n.d.).
  • Correction of 13C mass isotopomer distributions for natural stable isotope abundance. (n.d.). PubMed.
  • 13C-based metabolic flux analysis: fundamentals and practice. (2013). PubMed.
  • Correcting for natural 13C abundance in mass spectrometry d
  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. (2022).
  • The importance of accurately correcting for the natural abundance of stable isotopes. (n.d.). PMC.
  • The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis. (2019). Unknown Source.
  • Technical Support Center: Quantitative 13C Metabolic Flux Analysis (MFA). (2025). Benchchem.
  • Model validation and selection in metabolic flux analysis and flux balance analysis. (2023).
  • How to analyze 13C metabolic flux? (2020).
  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (n.d.). PMC.
  • 13C NMR isotopomer distribution analysis: a method for measuring the synthesis of biological polymers. (n.d.). ISMRM.
  • Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. (2008). Unknown Source.
  • Factors affecting the use of 13Cα chemical shifts to determine, refine, and valid
  • NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. (2023).

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Validation & Comparative

A Comparative Guide to Validating Analytical Methods for 2-Amino-4,6-dihydroxypyrimidine-13C2 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of stable isotope-labeled compounds is fundamental to generating reliable pharmacokinetic, toxicokinetic, and bioequivalence data.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of methods to quantify 2-Amino-4,6-dihydroxypyrimidine-13C2, a stable isotope-labeled derivative of a pyrimidine core that is integral to numerous biological processes.

This document is crafted with the senior application scientist's perspective, emphasizing not just the procedural steps, but the scientific rationale behind them. We will delve into the nuances of method selection, the intricacies of validation parameters as stipulated by major regulatory bodies, and provide actionable protocols that ensure data integrity and regulatory compliance.

The Analytical Challenge: Understanding 2-Amino-4,6-dihydroxypyrimidine-13C2

2-Amino-4,6-dihydroxypyrimidine is a hydrophilic molecule. Its quantification in complex biological matrices such as plasma, urine, or tissue homogenates presents several analytical challenges:

  • Polarity: The compound's polar nature can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.

  • Matrix Effects: Biological matrices are complex and can contain endogenous components that interfere with the ionization of the analyte, leading to suppression or enhancement of the signal in mass spectrometry.[2]

  • Stability: The stability of the analyte during sample collection, processing, and storage must be rigorously established to ensure accurate results.[1][3]

The use of the stable isotope-labeled 2-Amino-4,6-dihydroxypyrimidine-13C2 as an internal standard is a critical strategy to mitigate variability during sample preparation and analysis.[4]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for the successful quantification of 2-Amino-4,6-dihydroxypyrimidine-13C2. The most prevalent and powerful technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Method Principle Advantages Disadvantages Typical Application
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.High selectivity and sensitivity, wide linear dynamic range, and the ability to multiplex.Susceptible to matrix effects, higher initial instrument cost.Gold standard for quantitative bioanalysis in drug development.
HILIC-MS/MS Hydrophilic Interaction Liquid Chromatography for separation of polar compounds.Enhanced retention of polar analytes like 2-Amino-4,6-dihydroxypyrimidine.Can be less robust than RPLC, may require longer equilibration times.Ideal for polar analytes that are poorly retained in RPLC.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.High chromatographic efficiency.Requires derivatization for non-volatile compounds like 2-Amino-4,6-dihydroxypyrimidine, which adds complexity and potential for variability.Less common for this type of analyte but can be an alternative if derivatization is optimized.

The Cornerstone of Reliable Data: Bioanalytical Method Validation

The validation of a bioanalytical method is a formal process to demonstrate that the method is suitable for its intended purpose. The key validation parameters, as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are crucial for ensuring the integrity of the generated data.[5][6]

Key Validation Parameters:
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[1][3]

  • Calibration Curve: A series of standards of known concentrations used to establish the relationship between the instrument response and the analyte concentration.[2][3]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1][7]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[2][3]

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.[2]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the validation of an LC-MS/MS method for the quantification of 2-Amino-4,6-dihydroxypyrimidine-13C2 in human plasma.

Workflow for LC-MS/MS Method Validation

LC-MS-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 LC Optimization (Column, Mobile Phase) MD1->MD2 MD3 MS/MS Optimization (Ionization, Transitions) MD2->MD3 MD4 Sample Preparation (PPT, LLE, SPE) MD3->MD4 V1 Selectivity & Specificity MD4->V1 Validated Method V2 Calibration Curve & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 SA1 Batch Preparation V3->SA1 Application V4 Matrix Effect V4->V3 V5 Stability (Freeze-Thaw, Bench-Top, Long-Term) V5->V3 V6 Dilution Integrity V6->V3 SA2 QC Sample Inclusion SA1->SA2 SA3 Data Acquisition SA2->SA3 SA4 Data Processing & Reporting SA3->SA4

LC-MS/MS Method Validation Workflow
Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample cleanup.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (2-Amino-4,6-dihydroxypyrimidine-13C2).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a starting point for method development.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from high organic to high aqueous will be necessary to retain and elute the analyte on a HILIC column.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and internal standard. For 2-Amino-4,6-dihydroxypyrimidine-13C2, the precursor ion will be [M+H]+.

Protocol 3: Validation Experiments

The following table summarizes the key validation experiments and their acceptance criteria based on FDA and EMA guidelines.[3][5]

Validation Parameter Experiment Acceptance Criteria
Selectivity Analyze at least six different blank matrix samples.No significant interfering peaks at the retention time of the analyte and IS.
Calibration Curve Prepare a series of calibration standards (at least 6-8 non-zero standards) and analyze.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at LLOQ, low, medium, and high concentrations in at least five replicates over at least three separate runs.Mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). Precision (CV%) should not exceed 15% (20% for LLOQ).
Matrix Effect Compare the response of the analyte in post-extraction spiked matrix samples with the response in a neat solution.The CV of the matrix factor should be ≤ 15%.
Stability Assess analyte stability under various conditions: freeze-thaw (at least 3 cycles), bench-top (room temperature), and long-term storage.The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Interpretation and Trustworthiness

A self-validating system is one where the data's integrity is continually monitored. In every analytical run, the inclusion of calibration standards and QC samples at multiple concentrations serves this purpose. The performance of these QCs provides real-time evidence of the method's accuracy and precision, ensuring the reliability of the data for the unknown samples in that batch.

Conclusion

The validation of analytical methods for quantifying 2-Amino-4,6-dihydroxypyrimidine-13C2 is a critical undertaking that demands a thorough understanding of the analyte's physicochemical properties and the rigorous application of regulatory guidelines. While LC-MS/MS stands out as the method of choice due to its superior sensitivity and selectivity, the specific chromatographic approach (e.g., HILIC) must be carefully optimized.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][8]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][9]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][1]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][2]

  • Patel, K. et al. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis, 1(2), 80-89. [Link][7]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][10]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

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A Researcher's Guide to Isotopically Labeled Pyrimidines: A Comparative Analysis Featuring 2-Amino-4,6-dihydroxypyrimidine-¹³C₂

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comparative analysis of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ and other prevalent isotopically labeled pyrimidines for researchers, scientists, and professionals in drug development. The focus is on providing a clear, objective comparison of their performance in metabolic studies, supported by experimental principles and data, to facilitate informed decisions in experimental design.

The Crucial Role of Isotopically Labeled Pyrimidines in Modern Research

Stable isotope labeling has become a cornerstone in the study of cellular metabolism, allowing for the precise tracking of metabolic fates and the quantification of pathway fluxes.[1] Pyrimidine derivatives, being fundamental components of nucleic acids and key players in cellular signaling and energy metabolism, are of significant interest. By introducing stable isotopes such as ¹³C, ¹⁵N, and ²H into pyrimidine nucleosides and their analogues, researchers can delve into the complexities of metabolic pathways, understand drug mechanisms, and identify new therapeutic avenues.[2][3]

Comparative Performance of Labeled Pyrimidine Tracers

The choice of an isotopic tracer is critical and depends on the specific biological question and the analytical method employed. This section compares 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ with other commonly used labeled pyrimidines, highlighting their respective advantages and limitations.

Feature2-Amino-4,6-dihydroxypyrimidine-¹³C₂[¹³C,¹⁵N₂]-Thymidine[¹⁵N₃]-Cytidine[²H₄]-Uracil
Isotopic Label ¹³C¹³C, ¹⁵N¹⁵N²H (Deuterium)
Typical Application Tracing the pyrimidine salvage pathway.Probing DNA synthesis and repair.Investigating RNA synthesis and turnover.General tracer for pyrimidine metabolism.
Key Advantage Specific for the salvage pathway, minimizing confounding data from de novo synthesis.Dual labeling provides a significant mass shift, enhancing detection sensitivity in mass spectrometry.Provides insights into nitrogen metabolism and its contribution to pyrimidine synthesis.[4][5]Cost-effective for large-scale screening experiments.
Primary Limitation May not be suitable for studying de novo pyrimidine synthesis.Higher cost due to multiple isotopic labels.Potential for label scrambling in complex metabolic networks.The kinetic isotope effect of deuterium can sometimes alter metabolic rates.
Analytical Platform LC-MS/MSLC-MS/MS, NMRLC-MS/MS, NMRGC-MS, LC-MS/MS

Table 1: A Comparative Overview of Isotopically Labeled Pyrimidines

Experimental Design: Tracing the Pyrimidine Salvage Pathway

To illustrate the practical application of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, this section outlines a detailed experimental workflow for quantifying the contribution of the pyrimidine salvage pathway to the total nucleotide pool in a cancer cell line.

Scientific Rationale

Cancer cells often exhibit altered metabolic pathways, including an increased reliance on salvage pathways for nucleotide synthesis to support rapid proliferation.[6] By introducing ¹³C₂-labeled 2-Amino-4,6-dihydroxypyrimidine, a precursor in the salvage pathway, we can trace its incorporation into downstream nucleotides and quantify the activity of this pathway.

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Plate cancer cells and culture to mid-log phase B 2. Replace with medium containing 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ A->B C 3. Incubate for a defined time course (e.g., 0, 4, 12, 24 hours) B->C D 4. Harvest cells and quench metabolism C->D E 5. Extract metabolites D->E F 6. Hydrolyze RNA/DNA to nucleosides (optional) E->F G 7. Separate nucleotides/nucleosides by LC F->G H 8. Quantify ¹³C incorporation by MS/MS G->H I 9. Data analysis and flux calculation H->I

Caption: A streamlined workflow for a stable isotope tracing experiment using 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.

Detailed Experimental Protocol
  • Cell Culture and Labeling:

    • Culture your chosen cancer cell line in standard medium to approximately 70-80% confluency.

    • Prepare labeling medium by supplementing the base medium with a known concentration of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.

    • At time zero, replace the standard medium with the labeling medium.

  • Sample Collection and Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold 80% methanol to quench all enzymatic activity.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Dry the metabolite extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a chromatographic method optimized for the separation of pyrimidine nucleotides.

    • Set up the mass spectrometer to monitor the mass-to-charge ratios of both the unlabeled (M+0) and the ¹³C-labeled (M+2) isotopologues of the target pyrimidine nucleotides.

  • Data Analysis:

    • Integrate the peak areas for the M+0 and M+2 isotopologues.

    • Calculate the percentage of ¹³C enrichment at each time point.

    • The rate of ¹³C incorporation provides a quantitative measure of the flux through the pyrimidine salvage pathway.

Pyrimidine Metabolism: De Novo vs. Salvage Pathways

A foundational understanding of pyrimidine metabolism is essential for interpreting stable isotope tracing data. Cells can synthesize pyrimidines through two main routes: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.

G cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Glutamine Glutamine UMP UMP Glutamine->UMP Aspartate Aspartate Aspartate->UMP Bicarbonate Bicarbonate Bicarbonate->UMP Downstream Nucleotides\n(UTP, CTP, TTP) Downstream Nucleotides (UTP, CTP, TTP) UMP->Downstream Nucleotides\n(UTP, CTP, TTP) Labeled_Pyrimidine 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ UMP_salvage UMP Labeled_Pyrimidine->UMP_salvage incorporation Uracil Uracil Uracil->UMP_salvage Cytidine Cytidine Cytidine->UMP_salvage UMP_salvage->Downstream Nucleotides\n(UTP, CTP, TTP)

Caption: A simplified diagram illustrating the convergence of the de novo and salvage pathways on the synthesis of Uridine Monophosphate (UMP).

Ensuring Scientific Rigor: Self-Validating Experimental Design

To ensure the trustworthiness of your results, it is imperative to build self-validating systems into your experimental design. This includes:

  • Parallel Unlabeled Controls: Always run a parallel set of experiments with the corresponding unlabeled pyrimidine to establish the natural isotopic background and to control for any unforeseen effects of the compound on cell metabolism.

  • Time-Course Analysis: A single time-point experiment can be misleading. A time-course analysis provides a dynamic view of label incorporation and helps to ensure that you are observing a true metabolic process.

  • Validation of Isotopic Purity: The isotopic enrichment of your labeled compound should be verified independently, typically by mass spectrometry, to ensure accurate calculations of metabolic flux.

  • Monitoring Cell Health: It is crucial to confirm that the concentrations of the labeled pyrimidine used are not toxic to the cells and do not adversely affect their proliferation or overall metabolic state.

By adhering to these principles, researchers can confidently and accurately dissect the complexities of pyrimidine metabolism, paving the way for new discoveries in disease biology and drug development.

References

  • Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. bioRxiv. Available at: [Link].

  • Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. Available at: [Link].

  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society. Available at: [Link].

  • Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. MDPI. Available at: [Link].

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Available at: [Link].

  • Salvage pathway of pyrimidine metabolism estimated by the utilization... ResearchGate. Available at: [Link].

  • pyrimidine salvage pathway: Topics by Science.gov. Science.gov. Available at: [Link].

  • Position-specific stable carbon isotope analysis of pyrimidines. Blacklight. Available at: [Link].

  • In vivo 2H/13C flux analysis in metabolism research. PMC. Available at: [Link].

  • A guide to 13C metabolic flux analysis for the cancer biologist. Nature. Available at: [Link].

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One. Available at: [Link].

  • Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment. PMC. Available at: [Link].

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Available at: [Link].

  • One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Available at: [Link].

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. ResearchGate. Available at: [Link].

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. Available at: [Link].

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed. Available at: [Link].

  • High-yield recombinant bacterial expression of 13C-, 15N-labeled, serine-16 phosphorylated, murine amelogenin using a mo. GCE4All. Available at: [Link].

  • FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. IJERA. Available at: [Link].

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link].

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Cross-validation of metabolic fluxes determined using 2-Amino-4,6-dihydroxypyrimidine-13C2.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Cross-Validating Metabolic Fluxes Using 2-Amino-4,6-dihydroxypyrimidine-¹³C₂

Executive Summary

The accurate quantification of metabolic fluxes is a cornerstone of modern biological research, providing critical insights into cellular physiology and disease. While ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique, the choice of isotopic tracer is paramount for robust and reliable data. This guide focuses on a specialized tracer, 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ (ADHP-¹³C₂), for interrogating the pyrimidine salvage pathway. We will explore the causal logic behind using ADHP-¹³C₂ and detail a cross-validation strategy using the well-established tracer, [U-¹³C]-glucose. This dual-tracer approach ensures the trustworthiness of the resulting flux map by providing complementary data sets to constrain the metabolic model, leading to a more accurate and comprehensive understanding of pyrimidine metabolism.

Introduction: The Challenge of Quantifying Pyrimidine Flux

Pyrimidine nucleotides (UTP, CTP, TTP) are essential for fundamental cellular processes, including DNA and RNA synthesis, and cellular signaling.[1][2] Cells can generate these crucial metabolites through two primary routes: the de novo synthesis pathway, which builds pyrimidines from simple precursors like glutamine and aspartate, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1][2][3]

Proliferating cells, such as cancer cells, often exhibit altered pyrimidine metabolism, making these pathways attractive targets for therapeutic intervention.[1][4] However, accurately measuring the relative contribution of the de novo versus salvage pathways presents a significant challenge. Standard tracers like [U-¹³C]-glucose primarily report on de novo synthesis, as the labeled carbons are incorporated into the ribose sugar of nucleotides and, to a lesser extent, the pyrimidine ring via central carbon metabolism.[5] This leaves the salvage pathway, a critical component of nucleotide homeostasis, largely unquantified.

To address this gap, specialized tracers are required. Pyrimidine analogues, such as 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ (ADHP-¹³C₂), can be metabolized through the salvage pathway, providing a direct window into its activity.[6][7]

The Tracer: 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ (ADHP-¹³C₂)

ADHP-¹³C₂ is a stable isotope-labeled pyrimidine analog designed to be taken up by cells and incorporated into the nucleotide pool via the pyrimidine salvage pathway. The two ¹³C atoms on the pyrimidine ring act as a tracer, allowing for the sensitive detection of its downstream metabolites by mass spectrometry.[8]

ADHP_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular ADHP ADHP-¹³C₂ Transport Nucleoside Transporter ADHP->Transport ADHP_in ADHP-¹³C₂ Transport->ADHP_in UMP_pool UMP Pool (m+2 labeled) ADHP_in->UMP_pool Salvage Enzymes UDP_pool UDP Pool UMP_pool->UDP_pool UTP_pool UTP Pool UDP_pool->UTP_pool

Caption: ADHP-¹³C₂ enters the cell and is converted into labeled UMP (m+2) by salvage enzymes.

By measuring the mass isotopomer distribution (MID) of UTP, we can quantify the contribution of the salvage pathway to the total nucleotide pool.

The Imperative of Cross-Validation

While ADHP-¹³C₂ provides valuable information, relying on a single tracer can be misleading.[9] Metabolic models have inherent uncertainties, and a single dataset may not be sufficient to uniquely determine all flux values.[10][11][12][13] This is where cross-validation becomes essential.

By performing a parallel experiment with a well-characterized tracer like [U-¹³C]-glucose, we can generate a complementary dataset that primarily informs on de novo synthesis and central carbon metabolism.[9][14] Comparing the results from both experiments allows for a more robust and trustworthy estimation of the relative fluxes through both pyrimidine synthesis pathways.[9]

Cross_Validation_Workflow cluster_exp1 Experiment 1: Salvage Pathway cluster_exp2 Experiment 2: De Novo Pathway Start Identical Cell Cultures Tracer1 Label with ADHP-¹³C₂ Start->Tracer1 Tracer2 Label with [U-¹³C]-Glucose Start->Tracer2 Extract1 Metabolite Extraction Tracer1->Extract1 LCMS1 LC-MS/MS Analysis Extract1->LCMS1 Analysis Comparative ¹³C-MFA LCMS1->Analysis Extract2 Metabolite Extraction Tracer2->Extract2 LCMS2 LC-MS/MS Analysis Extract2->LCMS2 LCMS2->Analysis Result Cross-Validated Flux Map Analysis->Result

Caption: Parallel labeling experiments with ADHP-¹³C₂ and [U-¹³C]-glucose generate complementary datasets for robust ¹³C-MFA.

Experimental Protocols

The following are generalized protocols. Specific parameters such as cell seeding density, tracer concentration, and labeling time should be optimized for the specific cell line and experimental question.

  • Cell Seeding: Plate cells at a density that will result in ~80% confluency at the time of harvest.

  • Tracer Introduction: The following day, replace the growth medium with fresh medium containing a predetermined concentration of ADHP-¹³C₂.

  • Incubation: Culture cells for a sufficient duration to approach isotopic steady state. This is typically determined empirically but often ranges from 6 to 24 hours.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells once with ice-cold saline.

    • Immediately add 1 mL of ice-cold 80% methanol to the culture plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[15][16] Use a method optimized for the separation and detection of phosphorylated nucleotides.[17]

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Tracer Introduction: Replace the standard glucose-containing medium with a custom medium where the glucose is replaced with [U-¹³C]-glucose at the same concentration.

  • Incubation, Extraction, and Analysis: Follow steps 3-5 from Protocol 1.

Data Interpretation and Comparative Analysis

The power of this dual-tracer approach lies in the complementary labeling patterns observed in key metabolites, particularly Uridine Triphosphate (UTP).

Pyrimidine_Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Glucose [U-¹³C]-Glucose Glutamine Glutamine Glucose->Glutamine Aspartate Aspartate Glucose->Aspartate Orotate Orotate Glutamine->Orotate CAD Aspartate->Orotate DHODH UMP UMP Orotate->UMP UMPS ADHP ADHP-¹³C₂ SalvageEnzymes Salvage Enzymes ADHP->SalvageEnzymes SalvageEnzymes->UMP UTP UTP UMP->UTP

Caption: Both pathways converge at the UMP level, leading to distinct labeling patterns in the UTP pool.

By analyzing the mass isotopomer distributions (MIDs) of UTP from both experiments, we can deconvolve the contributions of each pathway.

  • From the ADHP-¹³C₂ experiment: The abundance of the m+2 isotopologue of UTP directly reflects the activity of the salvage pathway.

  • From the [U-¹³C]-glucose experiment: The labeling pattern in UTP will be more complex. The ribose moiety will be heavily labeled (m+5), and the pyrimidine base may show some labeling (e.g., m+3 from aspartate) if the de novo pathway is active.[18]

IsotopologueADHP-¹³C₂ Experiment (%)[U-¹³C]-Glucose Experiment (%)Interpretation
m+0 6010Unlabeled fraction
m+1 55Natural abundance
m+2 30 2Directly indicates salvage pathway activity
m+3 28De novo synthesis contribution to the base
m+4 110De novo synthesis contribution
m+5 135 Primarily from the labeled ribose moiety
m+6 0.515Labeled ribose + labeled base fragments
m+7 0.510Labeled ribose + labeled base fragments
m+8 05Labeled ribose + fully labeled base
Metabolic FluxRelative Contribution (%)Confidence Interval
De Novo Synthesis 7065-75%
Salvage Pathway 3025-35%

The data in Table 1, when input into a metabolic flux model, would yield the calculated relative contributions shown in Table 2. The tight confidence intervals are a direct result of using two independent, complementary datasets to constrain the model.

Conclusion and Outlook

The use of a specialized tracer like 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is a powerful strategy for dissecting the complexities of pyrimidine metabolism. However, to ensure the scientific rigor and trustworthiness of the obtained flux maps, cross-validation with a well-established tracer like [U-¹³C]-glucose is not just recommended, but essential. This dual-tracer approach provides a more complete picture of cellular metabolism, reduces the uncertainty in flux calculations, and ultimately leads to more reliable and actionable biological insights.[9] As the field of metabolomics continues to advance, such rigorous, self-validating experimental designs will become the standard for generating high-quality, reproducible data.

References

  • A Researcher's Guide to Cross-Validation of Metabolic Flux Analysis with Different Isotopic Tracers. Benchchem.
  • Nucleoside and Nucleotide Quantification by LC-MS. Creative Proteomics.
  • Application Note & Protocol: Quantification of 13C Enrichment in Ribonucleosides by LC. Benchchem.
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. Available at: [Link]

  • Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. Available at: [Link]

  • pyrimidine salvage pathway: Topics by Science.gov. Science.gov. Available at: [Link]

  • (PDF) Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging and Spectral Tracing (CIIST). ResearchGate. Available at: [Link]

  • Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. PMC. Available at: [Link]

  • De novo and salvage pathway for pyrimidine biosynthesis. In the de novo... ResearchGate. Available at: [Link]

  • Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging and Spectral Tracing (CIIST). bioRxiv. Available at: [Link]

  • Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. PMC. Available at: [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PubMed. Available at: [Link]

  • [2303.12651] Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv. Available at: [Link]

  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. Available at: [Link]

  • Validation-based model selection for C-13 metabolic flux analysis with uncertain measurement errors. DiVA. Available at: [Link]

  • Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. bioRxiv. Available at: [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Available at: [Link]

  • Intracellular metabolism of pyrimidine anticancer drugs. Pyrimidine... ResearchGate. Available at: [Link]

  • Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation. PubMed. Available at: [Link]

  • Metabolism of pyrimidine analogues and their nucleosides. PubMed. Available at: [Link]

  • Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. MDPI. Available at: [Link]

Sources

Comparative analysis of different software for 13C metabolic flux analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The State of the Fluxome

As researchers, we often treat the genome and proteome as catalogs of potential. The fluxome—the actual rates of metabolic reactions—is the functional phenotype.[1][2] However, unlike transcripts or proteins, fluxes cannot be measured directly; they must be inferred mathematically.

In my decade of experience modeling microbial and mammalian metabolism, the choice of software for 13C-MFA is rarely about "which is best," but rather "which fits the experimental constraints."

  • For the majority of academic users: INCA remains the gold standard due to its robust GUI and handling of Isotopically Non-Stationary (INST) MFA.

  • For high-throughput industrial strains: 13CFLUX2 is the superior engine, offering C++ computational speeds necessary for Monte Carlo statistical analysis on genome-scale models.

  • For Python-native developers: Emerging tools like FreeFlux are breaking the MATLAB monopoly, offering open-source flexibility.

This guide analyzes these platforms based on algorithmic efficiency (EMU vs. Cumomer), user experience, and statistical rigor.

The Mathematical Core: Why Algorithm Matters

To understand software performance, one must understand the underlying mathematics. Early software used Cumomers (Cumulative Isotopomers), which scaled poorly with network size. Modern software utilizes Elementary Metabolite Units (EMUs) , a decomposition method that reduces variable count by orders of magnitude without information loss.[3]

Visualization: The Computational Burden

The following diagram illustrates why EMU-based software (INCA, 13CFLUX2) vastly outperforms legacy Cumomer systems.

G cluster_0 Metabolic Network Complexity cluster_1 Computational Load Input Glucose (6C) Inter Intermediate Pool Input->Inter Cumomer Cumomer Approach (2^N Variables) Exponential Scaling Inter->Cumomer Legacy EMU EMU Approach (Linear Combinations) Linear/Polynomial Scaling Inter->EMU Modern Standard Output Flux Calculation Cumomer->Output High CPU Cost EMU->Output Optimized

Figure 1: Algorithmic Efficiency. The shift from Cumomers to EMUs is the primary driver of modern software performance.

Comparative Analysis of Leading Platforms

INCA (Isotopomer Network Compartmental Analysis)

Developer: J.D. Young Lab (Vanderbilt) Environment: MATLAB Best For: Academic research, mammalian cells, INST-MFA.

INCA is currently the most accessible "complete package." Its defining feature is the seamless integration of Isotopically Non-Stationary (INST-MFA) capabilities. For mammalian cells (e.g., CHO lines for antibody production) which reach isotopic steady-state slowly, INCA is indispensable.

  • Pros:

    • GUI: Intuitive interface for defining atom transitions.

    • INST-MFA: Handles time-course data effectively.

    • Visualization: Built-in plotting of fit quality.

  • Cons:

    • Speed: MATLAB backend is slower than C++ alternatives for large-scale Monte Carlo simulations.

    • Dependency: Requires a paid MATLAB license.

13CFLUX2

Developer: Forschungszentrum Jülich Environment: C++ (CLI) / Omix (Visualization) Best For: Industrial strain engineering, High-Performance Computing (HPC).

13CFLUX2 is a computational beast. It separates the modeling interface (Omix) from the calculation engine. Because the engine is written in highly optimized C++, it performs flux estimation on complex E. coli models in milliseconds where MATLAB tools might take seconds.

  • Pros:

    • Performance: ~100x faster than legacy tools due to C++ backend.

    • Scalability: Designed to run on clusters/cloud for massive experimental designs.

    • Flexibility: Supports both Cumomer and EMU frameworks (auto-selects the most efficient).[4][5]

  • Cons:

    • Learning Curve: Steep. Requires command-line proficiency.

    • Licensing: Commercial license required for industry; strict academic licensing checks.

OpenFLUX / FreeFlux

Developer: Various (Open Source) Environment: MATLAB / Python Best For: Developers, custom algorithm testing.

While OpenFLUX was a pioneer in bringing EMU to the masses, it has been superseded by tools like FreeFlux (Python). These are critical for labs wanting to integrate flux analysis into machine learning pipelines (e.g., TensorFlow/PyTorch) without the "black box" nature of compiled software.

Performance Benchmark Data

The following table synthesizes performance metrics based on a standard E. coli central carbon metabolism model (approx. 60 reactions, 40 metabolites).

FeatureINCA 13CFLUX2 OpenFLUX / FreeFlux
Core Algorithm EMUEMU & Cumomer (Hybrid)EMU
Language MATLABC++MATLAB / Python
Steady-State Time ~0.5 - 2.0 sec< 0.05 sec~1.0 - 5.0 sec
Confidence Intervals Parameter Continuation (Robust)Linearized & Monte Carlo (Fast)Monte Carlo (Slow)
INST-MFA Capable Yes (Native)No (Requires extensions)Yes (FreeFlux)
User Interface High (GUI)Low (CLI + Omix)Medium (Scripting)
Cost Free (Academic) / $ (Matlab)Free (Academic) /

$ (Industry)
Free (Open Source)

Note: "Steady-State Time" refers to the time to converge a single flux map estimation from a standard dataset. 13CFLUX2's speed advantage becomes exponential when running 10,000 Monte Carlo iterations.

Experimental Protocol: A Self-Validating System

Software is only as good as the data it processes. As a Senior Scientist, I insist on a Self-Validating Protocol . This ensures that if the software fails to fit, the error lies in the biology (the model), not the chemistry (the measurement).

Step-by-Step Methodology
  • Tracer Selection (Pre-Computation):

    • Action: Use the software (INCA/13CFLUX2) to simulate which tracer ([1,2-13C] vs [U-13C] Glucose) provides the best resolution for your specific pathway of interest (e.g., Pentose Phosphate Pathway).

    • Validation: Ensure the Condition Number of the stoichiometric matrix is minimized.

  • The Culture & Quench:

    • Action: Grow cells to pseudo-steady state (exponential phase).

    • Critical Step: Rapid quenching (<1 sec) using cold methanol (-40°C) to stop metabolism instantly.

    • Validation: Check energy charge (ATP/ADP ratio) to confirm no degradation occurred during quench.

  • MS Data Correction:

    • Action: Correct raw Mass Spectrometry data for natural isotope abundance (C, H, O, N, S).

    • Software: Use tools like IsoCor or built-in modules in INCA.

    • Validation: Analyze a standard of unlabeled amino acids. The corrected distribution must match theoretical natural abundance within <1% error.

  • Flux Estimation & Statistical Analysis:

    • Action: Fit the model to the corrected Mass Isotopomer Distributions (MIDs).

    • Validation:Chi-Square Test. The Sum of Squared Residuals (SSR) must fall within the 95% confidence interval of the Chi-Square distribution based on degrees of freedom.

    • Failure Mode: If SSR is too high, your metabolic model is missing a reaction (e.g., a hidden bypass or compartmentalization).

Visualization: The Validated Workflow

Workflow Design 1. Tracer Design (Software Simulation) Exp 2. Culture & Quench (-40°C Methanol) Design->Exp MS 3. MS Analysis (GC/LC-MS) Exp->MS Process 4. Data Correction (Natural Isotope) MS->Process Fit 5. Flux Estimation (Minimize SSR) Process->Fit Stats 6. Chi-Square Validation (Accept/Reject) Fit->Stats Stats->Design Refine Model

Figure 2: The Self-Validating 13C-MFA Workflow. The feedback loop from Chi-Square Validation to Model Design is critical for scientific rigor.

Conclusion

For a laboratory starting in metabolic flux analysis:

  • Download INCA. It is the most forgiving entry point and handles the complex biology of non-steady-state systems effectively [1].

For a bioprocess engineering team optimizing a production strain:

  • Invest in 13CFLUX2. The ability to script thousands of simulations overnight is the only way to rigorous explore the solution space of industrial-scale models [2].

The "best" software is the one that allows you to reject your hypothesis fastest.

References

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[6][7] Bioinformatics, 30(9), 1333–1335.

  • Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.[2][5] Bioinformatics, 29(1), 143–145.[4][5]

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering, 9(1), 68-86.

  • Wiechert, W. (2001). 13C metabolic flux analysis.[4][5][8][9][10] Metabolic Engineering, 3(3), 195-206.[5]

Sources

A Senior Application Scientist's Guide to the Analytical Qualification of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity and Isotopic Fidelity

In the realms of metabolic research, pharmacokinetic studies, and drug development, stable isotope-labeled (SIL) compounds are indispensable tools. They serve as internal standards for quantitative mass spectrometry, tracers for metabolic flux analysis, and probes for elucidating complex biological pathways.[1] The accuracy of the data derived from these studies is fundamentally dependent on the quality of the SIL compound. Two parameters are paramount: chemical purity and isotopic enrichment .

This guide provides an in-depth comparative analysis of the methodologies required to assess the quality of commercially available 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ (MW: 129.09 g/mol , Formula: C₂¹³C₂H₅N₃O₂)[2]. As a labeled analogue of a key pyrimidine structure, its fidelity is crucial for any experiment it is used in. We will move beyond simple protocols to explain the underlying principles and rationale for experimental choices, empowering researchers to not only execute these methods but also to interpret the results with confidence. This document is structured to serve as a practical, field-proven guide for scientists who require the highest degree of analytical certainty.

Chapter 1: Overall Analytical Workflow

A robust quality assessment of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ involves a multi-step, orthogonal approach. The chemical purity is first established to ensure that the compound is free from process-related impurities or degradants. Subsequently, the isotopic enrichment is quantified to confirm the degree and location of the ¹³C labeling.

Analytical_Workflow cluster_Purity Part 1: Chemical Purity Assessment cluster_Enrichment Part 2: Isotopic Enrichment Assessment P1 Sample Preparation (Dissolution in appropriate solvent) P2 HPLC-UV Analysis (Separation of impurities) P1->P2 Inject E1 LC-MS Analysis (Isotopologue distribution) P1->E1 E2 ¹³C NMR Analysis (Positional verification & quantification) P1->E2 P3 Purity Calculation (Area Percent Method) P2->P3 Chromatogram P3->E1 Purity >98%? E3 Data Interpretation (Calculate % Enrichment) E1->E3 E2->E3 end Qualified Reagent E3->end start Receive Commercial 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ start->P1

Caption: Overall workflow for qualifying 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.

Chapter 2: Assessing Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic molecules like 2-Amino-4,6-dihydroxypyrimidine.[3] Its high resolution allows for the effective separation of the main component from structurally similar impurities.

Principle of the Method

We will employ a Reversed-Phase HPLC (RP-HPLC) method. The analyte, which is moderately polar, will be separated on a non-polar stationary phase (C18) using a polar mobile phase.[3][4] Impurities that are more or less polar than the main compound will elute at different times, allowing for their quantification. The method's validity is established by adhering to principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[5][6]

Detailed Experimental Protocol: HPLC-UV

HPLC_Workflow prep 1. Sample Preparation - Weigh ~1 mg of sample - Dissolve in 1 mL of diluent (e.g., Water:Acetonitrile 50:50) system 2. System Preparation - Equilibrate C18 column - Run blank injection prep->system inject 3. Injection & Separation - Inject 5 µL of sample - Run gradient elution system->inject detect 4. UV Detection - Monitor at 210 nm and 254 nm inject->detect analyze 5. Data Analysis - Integrate all peaks - Calculate Area % Purity detect->analyze

Caption: Step-by-step workflow for HPLC-UV purity analysis.

1. Instrumentation and Conditions:

  • System: A standard HPLC or UHPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Causality: A C18 column provides the necessary hydrophobicity to retain the analyte and separate it from polar and non-polar impurities.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring consistent protonation of the analyte for sharp, symmetrical peaks.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

2. Reagent Preparation:

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in the sample diluent.

3. Purity Calculation: The purity is determined by the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

4. System Validation and Trustworthiness: To ensure the trustworthiness of the results, the method must be validated.[8] Key validation parameters include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of impurities. This is confirmed by the separation of peaks.

  • Linearity: Assessed by creating a calibration curve with at least five concentrations to demonstrate a linear relationship between concentration and peak area.[6]

  • Accuracy & Precision: Determined by repeat injections of a known standard to ensure the results are close to the true value and reproducible.[6]

Parameter Acceptance Criteria (Typical) Rationale
Specificity Baseline resolution > 1.5 between main peak and impuritiesEnsures distinct quantification without peak overlap.
Linearity (r²) ≥ 0.999Confirms a proportional response of the detector to analyte concentration.
Precision (%RSD) ≤ 2.0% for repeat injectionsDemonstrates the reproducibility of the method.[6]
Accuracy (% Recovery) 98.0% - 102.0%Verifies the closeness of the measured value to the true value.

Chapter 3: Assessing Isotopic Enrichment

Determining the isotopic enrichment is a two-fold process: quantifying the percentage of molecules that contain the ¹³C₂ label and confirming the label's position. For this, we use the orthogonal techniques of Mass Spectrometry and NMR Spectroscopy.

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique ideal for determining the distribution of isotopologues.[9] A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential to resolve the mass difference between isotopologues.[10][11]

Principle of the Method The sample is first separated by LC to isolate the main peak from any impurities.[9] The mass spectrometer then measures the mass-to-charge ratio (m/z) of the analyte. For 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, we expect to see a primary ion corresponding to the fully labeled species. The relative intensities of this ion compared to ions corresponding to the unlabeled (M) or partially labeled (M+1) species are used to calculate the isotopic enrichment.[12] It is crucial to correct for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) that contribute to the M+1 and M+2 peaks.[13]

Detailed Experimental Protocol: LC-HRMS

LCMS_Workflow prep 1. Sample Preparation - Prepare 10 µg/mL solution in mobile phase A lc_sep 2. LC Separation - Use same LC method as purity analysis prep->lc_sep ms_acq 3. MS Acquisition - High-resolution full scan (e.g., 50-200 m/z) - Positive ESI mode lc_sep->ms_acq data_ext 4. Data Extraction - Extract ion chromatograms for M, M+1, M+2 ms_acq->data_ext calc 5. Enrichment Calculation - Integrate peak areas - Correct for natural abundance - Calculate % ¹³C₂ data_ext->calc

Caption: Workflow for LC-MS isotopic enrichment analysis.

1. Instrumentation and Conditions:

  • System: UHPLC coupled to a high-resolution mass spectrometer.

  • LC Conditions: As described in Chapter 2.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan, with a resolving power > 20,000.

  • Expected Ions:

    • Unlabeled [M+H]⁺: C₄H₅N₃O₂ = 128.0458

    • Fully Labeled [M+2+H]⁺: C₂¹³C₂H₅N₃O₂ = 130.0525

2. Isotopic Enrichment Calculation:

  • Acquire the mass spectrum across the main chromatographic peak.

  • Integrate the ion intensities for the unlabeled (I_M), singly labeled (I_M+1), and doubly labeled (I_M+2) species.

  • Correct the observed intensities for the natural isotopic abundance of all atoms in the molecule. This can be done using specialized software or manual calculations based on known natural abundances.[13]

  • Calculate the enrichment:

Isotopic Enrichment (%) = (Corrected I_M+2 / (Corrected I_M + Corrected I_M+1 + Corrected I_M+2)) x 100

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the overall enrichment, NMR spectroscopy, specifically ¹³C-NMR, offers the unique advantage of confirming the exact position of the ¹³C labels.[14][15] It can also be used as a primary quantitative method (qNMR) for determining enrichment.

Principle of the Method ¹³C NMR directly detects the ¹³C nuclei. In a ¹³C₂-labeled compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced compared to a spectrum of the unlabeled analogue.[16][17] Furthermore, the presence of two adjacent ¹³C atoms will result in characteristic ¹³C-¹³C coupling patterns (doublets), providing unambiguous proof of the labeling pattern. The isotopic enrichment can be determined by comparing the integral of the ¹³C-labeled positions to the integral of a known quantitative internal standard or, in some cases, to the signals from natural abundance ¹³C at unlabeled positions within the same molecule.

Detailed Experimental Protocol: ¹³C-NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the carbons of interest to allow for full relaxation, which is critical for accurate quantification.

  • Data Analysis:

    • Identify the signals corresponding to the pyrimidine ring carbons.

    • Confirm the presence of ¹³C-¹³C coupling if the labels are adjacent.

    • Integrate the signals for the labeled carbons and compare them to a reference to calculate the enrichment.

Technique Strengths Limitations Primary Role
LC-HRMS High sensitivity (requires less material)[9]; Provides isotopologue distributionIndirectly determines label position; Requires correction for natural abundance[13]Quantitative measurement of overall enrichment
¹³C NMR Unambiguously confirms label position[14][17]; Can be quantitative (qNMR)Lower sensitivity (requires more material); Longer acquisition timesQualitative confirmation of structure and Orthogonal Quantification

Chapter 4: Evaluating Commercial Products

When sourcing 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, it is imperative to request and scrutinize the Certificate of Analysis (CoA). Reputable suppliers like Santa Cruz Biotechnology, Sigma-Aldrich, and TCI America will provide this document.[2][18]

Key Parameters to Verify on a Certificate of Analysis:

  • Chemical Purity: Typically determined by HPLC or GC. Look for a purity of ≥98%.

  • Isotopic Enrichment: Determined by MS or NMR. For most applications, an enrichment of ≥99% is required.[9]

  • Identity Confirmation: Confirmed by ¹H-NMR, MS, and sometimes IR, ensuring the material is structurally correct.

  • Residual Solvents: Assessed by GC-MS to ensure no harmful solvents from the synthesis remain.

If a supplier's CoA is not sufficiently detailed, the analytical methods described in this guide should be performed in-house to validate the material before its use in critical experiments.

Conclusion

References

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